Pixantrone hydrochloride
Description
Properties
CAS No. |
175989-38-5 |
|---|---|
Molecular Formula |
C17H20ClN5O2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;hydrochloride |
InChI |
InChI=1S/C17H19N5O2.ClH/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1H |
InChI Key |
NXSHYUUREPUCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Aza-Anthracenediones: A Deep Dive into DNA Intercalation and Topoisomerase II Inhibition for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aza-anthracenediones represent a promising class of synthetic anticancer agents structurally related to the anthracenedione mitoxantrone. These compounds exert their cytotoxic effects primarily through two interconnected mechanisms: intercalation into DNA and inhibition of topoisomerase II. This dual mode of action leads to the formation of stable drug-DNA-enzyme complexes, resulting in DNA strand breaks and ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of aza-anthracenediones, focusing on their interaction with DNA and inhibition of topoisomerase II, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning
The planar aromatic core of aza-anthracenediones allows them to insert between the base pairs of the DNA double helix, a process known as intercalation.[1][2] This interaction alters the DNA structure, which can interfere with DNA replication and transcription. More critically, this intercalation serves to stabilize the covalent complex formed between topoisomerase II and DNA.
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Aza-anthracenediones act as "topoisomerase poisons" by trapping the enzyme in its cleavage complex with DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks. These persistent DNA lesions activate cellular DNA damage response pathways, which, if the damage is too extensive to be repaired, culminate in the induction of apoptosis.
The position of the nitrogen atom(s) within the anthracenedione scaffold is a critical determinant of the compound's biological activity. Studies have shown that 2-aza-anthracenediones are significantly more potent in terms of cytotoxicity and exhibit a higher affinity for DNA compared to their 1-aza or di-aza counterparts.[2] The affinity of DNA binding for 2-aza compounds can be five to seven times greater than that of the 1-aza or di-aza derivatives.[2]
Quantitative Data on Aza-Anthracenedione Activity
The following tables summarize key quantitative data for representative aza-anthracenediones, providing a basis for comparison of their cytotoxic, DNA binding, and topoisomerase II inhibitory activities.
Table 1: Cytotoxicity of Aza-Anthracenediones in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Pixantrone (B1662873) | K562 (Human leukemia) | 0.10 | [3] |
| K/VP.5 (Etoposide-resistant K562) | 0.57 | [3] | |
| BBR 2778 | L1210 (Murine leukemia) | Data suggests high potency | [4] |
| BBR 2828 | L1210 (Murine leukemia) | Data suggests high potency | [4] |
| BBR 2378 | L1210 (Murine leukemia) | Data suggests lower potency | [4] |
Table 2: DNA Binding Affinity of Aza-Anthracenediones
| Compound | Method | Apparent Binding Constant (Kapp) | Reference |
| Pixantrone | Ethidium (B1194527) Bromide Displacement | 1.25 ± 0.32 µM | [5] |
| Mitoxantrone | Ethidium Bromide Displacement | 83 ± 3 nM | [5] |
| 2-Aza-anthracenediones | Spectral Shift Assay | 5-7 fold higher affinity than 1-aza or di-aza derivatives | [2] |
Table 3: Topoisomerase II Inhibition by Aza-Anthracenediones
| Compound | Assay | Target | IC50 (µM) | Reference |
| Pixantrone | DNA Cleavage Assay | Topoisomerase IIα & IIβ | Induces linear DNA formation | [3] |
| Aza-derivatives | DNA Cleavage Stimulation | Topoisomerase II | Reduced ability compared to mitoxantrone | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel aza-anthracenedione analogs.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which involves the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
5x Loading dye
-
Ethidium bromide or other DNA stain
-
Test compound
Protocol:
-
On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x topoisomerase II reaction buffer, ATP, and kDNA.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5x loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the control.
DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP solution (optional, as some poisons do not require it)
-
SDS solution
-
Proteinase K
-
Loading dye
-
Agarose
-
Ethidium bromide or other DNA stain
-
Test compound
Protocol:
-
Set up reaction mixtures containing supercoiled plasmid DNA and 10x topoisomerase II reaction buffer.
-
Add the test compound at various concentrations.
-
Add purified topoisomerase II enzyme and incubate at 37°C for 30 minutes.
-
Add SDS and proteinase K to dissociate the enzyme from the DNA and digest the protein, leaving the covalently linked DNA breaks. Incubate further at 37°C for 30 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage.
-
Stain the gel and visualize. An increase in the linear DNA band with increasing compound concentration indicates a topoisomerase II poison.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
Test compound
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Molecular and Cellular Consequences
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with aza-anthracenedione activity.
Caption: Mechanism of action of aza-anthracenediones.
Caption: Experimental workflow for evaluating aza-anthracenediones.
Caption: DNA damage response pathway activated by aza-anthracenediones.
Cellular Uptake and Efflux
The efficacy of aza-anthracenediones is also influenced by their ability to enter and accumulate in cancer cells. Cellular uptake can occur through passive diffusion, while efflux is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[7][8] Overexpression of these transporters can lead to multidrug resistance by actively pumping the drugs out of the cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. Understanding the interaction of novel aza-anthracenediones with these transporters is crucial for predicting and overcoming potential drug resistance.
Conclusion
Aza-anthracenediones are a potent class of anticancer agents that target fundamental cellular processes. Their ability to intercalate into DNA and poison topoisomerase II leads to the generation of cytotoxic DNA double-strand breaks, ultimately inducing apoptosis in cancer cells. The structure-activity relationships within this class of compounds, particularly the influence of the nitrogen position, offer opportunities for the rational design of new analogs with improved efficacy and reduced side effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of aza-anthracenediones as valuable additions to the arsenal (B13267) of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation of DNA reactivity and cytotoxicity of a new class of anticancer agents: aza-anthracenediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase II DNA cleavage stimulation, DNA binding activity, cytotoxicity, and physico-chemical properties of 2-aza- and 2-aza-oxide-anthracenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Pharmacological Profile of Pixantrone Dimaleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone (B1662873) dimaleate (referred to as pixantrone hereafter) is a novel aza-anthracenedione, structurally analogous to anthracenediones like mitoxantrone (B413). It has been developed with the primary objective of retaining potent antitumor efficacy while mitigating the dose-limiting cardiotoxicity associated with traditional anthracyclines. This technical guide provides a comprehensive overview of the preclinical pharmacological properties of pixantrone, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development.
Mechanism of Action
Pixantrone exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting DNA integrity and cellular replication processes. The core mechanisms include:
-
Topoisomerase II Inhibition: Pixantrone acts as a potent inhibitor of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[1][2] By stabilizing the covalent complex between topoisomerase II and DNA, pixantrone leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[3]
-
DNA Intercalation and Adduct Formation: The planar structure of pixantrone allows it to intercalate between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[2][3] Furthermore, pixantrone can be activated by formaldehyde (B43269) to form covalent DNA adducts, which represent another form of cytotoxic DNA lesion.[4]
These actions collectively trigger the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
In Vitro Cytotoxicity
The cytotoxic potential of pixantrone has been evaluated across a range of human cancer cell lines. The Pediatric Preclinical Testing Program (PPTP) reported a median relative IC50 value of 54 nM, with a range from <3 nM to 1.03 μM, following a 96-hour continuous exposure.[5] This demonstrates potent cytotoxic activity against various tumor types in vitro.
| Cell Line Panel | Median Relative IC50 (nM) |
| Overall PPTP Panel | 54 |
| Ewing Sarcoma | 14 |
| Rhabdomyosarcoma | 412 |
Table 1: In Vitro Cytotoxicity of Pixantrone in PPTP Cell Line Panels[5]
Preclinical In Vivo Efficacy
The antitumor activity of pixantrone has been demonstrated in various preclinical xenograft models. In these studies, pixantrone has shown significant efficacy in inhibiting tumor growth and improving survival.
Experimental Protocol: In Vivo Xenograft Studies
A common experimental design for evaluating the in vivo efficacy of pixantrone involves the following steps:
-
Animal Model: CB17SC scid−/− female mice are typically used.
-
Tumor Implantation: Human tumor cells (e.g., Wilms tumors, Ewing sarcomas, rhabdomyosarcomas) are subcutaneously implanted into the mice.
-
Treatment Regimen: Once tumors reach a specified volume, mice are randomized into control and treatment groups. Pixantrone is administered intravenously (IV) at a defined dose and schedule. A frequently used regimen is 7.5 mg/kg administered on a q4d x 3 schedule (every four days for three doses).[5]
-
Efficacy Endpoints: Tumor volumes are measured regularly to assess tumor growth inhibition. Event-free survival (EFS) is another key endpoint, defined as the time for tumors to reach a predetermined size.
In studies conducted by the PPTP, pixantrone induced significant differences in EFS distribution compared to control groups in 2 out of 8 solid tumor xenografts tested.[5] Notably, a complete response was observed in one Wilms tumor xenograft model.[5]
Reduced Cardiotoxicity Profile
A hallmark of pixantrone's preclinical profile is its significantly reduced cardiotoxicity compared to other anthracyclines and anthracenediones. This improved safety profile is attributed to key structural differences that limit the generation of reactive oxygen species (ROS) and iron-mediated cardiac damage.
-
Lack of Iron Binding: Unlike doxorubicin (B1662922), pixantrone's structure prevents it from chelating iron, thereby inhibiting the Fenton reaction and the subsequent production of highly damaging hydroxyl radicals in cardiac tissue.[1]
-
Reduced ROS Formation: Preclinical studies have shown that pixantrone does not significantly promote the formation of ROS.[2]
-
Selective Targeting of Topoisomerase IIα: There is evidence to suggest that pixantrone may exhibit some selectivity for topoisomerase IIα, the isoform predominantly found in proliferating cancer cells, over topoisomerase IIβ, which is more abundant in cardiomyocytes.[3]
Preclinical Evidence of Reduced Cardiotoxicity
In vivo studies in mice have consistently demonstrated the favorable cardiac safety profile of pixantrone.
-
Minimal Cardiac Changes: Repeated cycles of pixantrone in mice resulted in only minimal cardiac alterations, whereas equitoxic doses of doxorubicin or mitoxantrone led to marked or severe degenerative cardiomyopathy.[6]
-
No Worsening of Pre-existing Cardiomyopathy: In mice previously treated with doxorubicin, subsequent treatment with pixantrone did not exacerbate the existing heart muscle damage.[6]
In vitro studies using neonatal rat myocytes further support these findings, showing that pixantrone is 10- to 12-fold less damaging than doxorubicin or mitoxantrone, as measured by lactate (B86563) dehydrogenase (LDH) release, a marker of cell damage.[1]
| Agent | Cardiotoxicity Marker | Observation |
| Pixantrone | LDH Release (Neonatal Rat Myocytes) | 10- to 12-fold less damaging than Doxorubicin or Mitoxantrone[1] |
| Histopathology (Mice) | Minimal cardiac changes after repeated cycles[6] | |
| Doxorubicin/Mitoxantrone | Histopathology (Mice) | Marked or severe degenerative cardiomyopathy[6] |
Table 2: Comparative Cardiotoxicity in Preclinical Models
Signaling Pathways and Visualizations
The primary signaling pathway activated by pixantrone is the DNA Damage Response (DDR). This intricate network of cellular processes detects DNA lesions, signals their presence, and promotes either DNA repair or apoptosis.
Caption: Mechanism of action of Pixantrone leading to cell death.
Caption: Typical experimental workflow for in vivo efficacy studies.
Conclusion
The preclinical data for pixantrone dimaleate strongly support its profile as a potent anticancer agent with a significantly improved cardiac safety profile compared to earlier anthracyclines and anthracenediones. Its robust in vitro cytotoxicity and in vivo efficacy in various tumor models, combined with a clear mechanism of action centered on DNA damage, underscore its clinical potential. This technical guide provides a consolidated resource of the key preclinical findings, which should aid researchers and drug development professionals in further exploring the therapeutic applications of this promising agent.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pixantrone can be activated by formaldehyde to generate a potent DNA adduct forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pixantrone - Wikipedia [en.wikipedia.org]
Beyond Topoisomerase II: An In-depth Technical Guide to the Molecular Targets of Pixantrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pixantrone (B1662873), an aza-anthracenedione derivative, is a promising chemotherapeutic agent with a distinct pharmacological profile compared to traditional anthracyclines. While its role as a topoisomerase II poison is well-documented, a growing body of evidence reveals a multifaceted mechanism of action involving several other molecular targets. This technical guide provides a comprehensive overview of these alternative targets, focusing on direct DNA interactions, induction of mitotic catastrophe, and modulation of inflammatory signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer researchers a thorough understanding of Pixantrone's complex biology and to facilitate further investigation into its therapeutic potential.
Direct DNA Interactions: Intercalation, Adduct Formation, and AP Site Binding
Pixantrone engages with DNA through multiple mechanisms, contributing to its cytotoxic effects independently of topoisomerase II inhibition.
DNA Intercalation
Pixantrone is a potent DNA intercalator, inserting itself between base pairs of the DNA double helix.[1] This interaction is stronger than that of doxorubicin (B1662922) and is a critical prerequisite for its other DNA-targeted activities.[2]
Experimental Protocol: Assessing DNA Intercalation via Thermal Denaturation (Tm) Assay [2]
-
Preparation of DNA Solution: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris, pH 7.5).
-
Incubation with Pixantrone: Aliquot the DNA solution and add increasing concentrations of Pixantrone. Incubate the mixtures to allow for binding.
-
Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined for each Pixantrone concentration. An increase in Tm is indicative of DNA stabilization due to intercalation. The change in melting temperature (ΔTm) is plotted against the drug concentration.
Experimental Protocol: Ethidium (B1194527) Bromide Displacement Assay [2]
-
Preparation of DNA-Ethidium Bromide Complex: Prepare a solution containing calf thymus DNA and ethidium bromide in a buffer (e.g., 10 mM Tris, 100 mM NaCl, 20 mM MgCl2, pH 7.2). Ethidium bromide fluoresces strongly when intercalated into DNA.
-
Addition of Pixantrone: Add increasing concentrations of Pixantrone to the DNA-ethidium bromide complex.
-
Fluorescence Measurement: Measure the fluorescence of the solution (excitation ~544 nm, emission ~590 nm) after each addition of Pixantrone.
-
Data Analysis: The displacement of ethidium bromide by Pixantrone results in a decrease in fluorescence. The concentration of Pixantrone that causes a 50% reduction in fluorescence (C50) can be used to determine the apparent association constant (Kapp).
Formaldehyde-Activated DNA Adduct Formation
A key and distinct mechanism of Pixantrone is its ability to form covalent adducts with DNA upon activation by formaldehyde (B43269).[3][4] These adducts are more stable and form more readily than those produced by the related compound, mitoxantrone (B413).[5] This process creates "virtual" interstrand crosslinks that can block DNA replication and transcription.[6]
Experimental Protocol: In Vitro DNA Crosslinking Assay [3][4]
-
Reaction Mixture: Combine linearized plasmid DNA (e.g., pCC1) with the desired concentrations of Pixantrone and formaldehyde in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours to overnight) to allow for adduct formation.
-
Denaturation: Denature the DNA by adding a denaturing solution (e.g., formamide) and heating.
-
Gel Electrophoresis: Separate the DNA fragments on an agarose (B213101) gel. Covalently crosslinked DNA will renature and migrate as double-stranded DNA, while non-crosslinked DNA will remain single-stranded.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) or use radiolabeled DNA and visualize using phosphorimaging. The intensity of the double-stranded DNA band is quantified to determine the extent of crosslinking.
Caption: Workflow for detecting Pixantrone-DNA adducts.
Interaction with Apurinic/Apyrimidinic (AP) Sites
Pixantrone can interact with and cleave DNA at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[7] However, it is significantly less potent in this activity compared to mitoxantrone.[8] Pixantrone also inhibits the DNA repair enzyme AP endonuclease 1 (APE1), which is responsible for repairing AP sites.[8]
Experimental Protocol: APE1 Inhibition Assay [8]
-
DNA Substrate: Use a fluorescently labeled synthetic oligonucleotide containing a single AP site.
-
Reaction Mixture: Combine the DNA substrate, APE1 enzyme, and varying concentrations of Pixantrone in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C to allow for APE1-mediated cleavage of the AP site.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the DNA substrate.
-
Data Analysis: Calculate the initial rates of the reaction at different Pixantrone concentrations. The IC50 value, the concentration of Pixantrone that inhibits 50% of APE1 activity, can then be determined.
Induction of Mitotic Perturbations and Catastrophe
A significant mechanism of Pixantrone-induced cell death is through the disruption of mitosis.[2][5] Treatment with Pixantrone leads to severe chromosomal aberrations, including chromatin bridges and the formation of micronuclei.[9] This suggests that Pixantrone causes a "latent" form of DNA damage that does not activate the canonical DNA damage response checkpoints, allowing cells to enter mitosis with damaged chromosomes.[10] The subsequent aberrant cell divisions lead to mitotic catastrophe and eventual cell death.[5]
Experimental Protocol: Assessment of Mitotic Aberrations [9]
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., PANC1) and treat with various concentrations of Pixantrone for 24-48 hours.
-
Cell Fixation and Staining: Fix the cells and stain the nuclei with a DNA dye such as DAPI.
-
Microscopy: Visualize the cells using fluorescence microscopy.
-
Quantification: Score a large population of cells (e.g., >300) for the presence of mitotic aberrations, such as chromatin bridges (DNA connecting two separating daughter cells) and micronuclei (small, separate nuclei within the cytoplasm). The percentage of cells with these features is calculated for each treatment condition.
Experimental Protocol: Analysis of γH2AX Foci in Micronuclei [9]
-
Cell Culture and Treatment: Treat cells with Pixantrone as described above.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Confocal Microscopy: Acquire images using a confocal microscope to obtain high-resolution images of the nuclei and micronuclei.
-
Analysis: Observe and quantify the presence of γH2AX foci specifically within the DAPI-stained micronuclei.
Caption: Pathway of Pixantrone-induced mitotic catastrophe.
Modulation of Inflammatory Signaling: TLR4 Antagonism and NF-κB Inhibition
Beyond its direct effects on DNA and mitosis, Pixantrone has been identified as a modulator of inflammatory signaling pathways. It acts as an antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[1] This antagonism leads to the inhibition of the downstream transcription factor NF-κB and a reduction in the secretion of the pro-inflammatory cytokine TNF-alpha.[1][11]
Experimental Protocol: NF-κB Reporter Assay
-
Cell Line: Use a cell line that has been stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Cell Culture and Treatment: Culture the reporter cells and pre-treat with varying concentrations of Pixantrone.
-
Stimulation: Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in Pixantrone-treated cells compared to the LPS-only control indicates inhibition of NF-κB activation.
Caption: Pixantrone inhibits TLR4 signaling and NF-κB activation.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the molecular targets of Pixantrone discussed in this guide.
Table 1: Cytotoxicity of Pixantrone in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.10 | 72 hours | [2] |
| K/VP.5 (etoposide-resistant) | Chronic Myelogenous Leukemia | 0.56 | 72 hours | [2] |
| MDCK | Canine Kidney Epithelial | 0.058 | 72 hours | [2] |
| MDCK/MDR (P-gp overexpressing) | Canine Kidney Epithelial | 4.5 | 72 hours | [2] |
| H9c2 (non-differentiated) | Rat Heart Myoblast | ~0.1-10 (concentration-dependent toxicity) | 48 hours | [12] |
| H9c2 (differentiated) | Rat Heart Myoblast | ~0.1-10 (concentration-dependent toxicity) | 48 hours | [12] |
| MCF-7 | Breast Cancer | IC50 for clonogenic survival: ~0.05 µM | 24 hours treatment | [13] |
| OVCAR5 | Ovarian Cancer | IC50 for clonogenic survival: 0.136 µM | 24 hours treatment | [13] |
| T47D | Breast Cancer | IC50 for clonogenic survival: ~0.03 µM | 24 hours treatment | [13] |
| MCF-10A | Non-transformed Breast Epithelial | IC50 for clonogenic survival: 0.126 µM | 24 hours treatment | [13] |
Table 2: DNA Interaction Parameters of Pixantrone
| Parameter | Method | Value | Comparison | Reference |
| DNA Intercalation | Thermal Denaturation (Tm) | 3.3-fold greater slope (ΔTm vs. conc.) than doxorubicin | Stronger DNA binder than doxorubicin | [2] |
| DNA Binding | Ethidium Bromide Displacement | C50 = 1.1 µM | - | [2] |
| AP Site Cleavage | Gel-based DNA Cleavage Assay | 12 ± 3 % product formation at 10 µM | Mitoxantrone: 82 ± 3 % at 10 µM | [8] |
| APE1 Inhibition | Fluorescence-based Assay | IC50 = 20 ± 9 µM | Mitoxantrone: IC50 ≈ 0.5 µM | [8] |
| DNA Adduct Formation | In Vitro Crosslinking Assay | 10- to 100-fold greater propensity than mitoxantrone | More efficient than mitoxantrone | [3] |
| DNA Adduct Stability | In Vitro Crosslinking Assay | Half-life at 37°C = 80 min | Mitoxantrone: half-life = 25 min | [5] |
| DNA Binding Affinity (to THF-containing DNA) | Thiazole Orange (ThO) Displacement | Apparent Kd = 1.25 ± 0.32 µM | Mitoxantrone: Apparent Kd = 83 ± 3 nM | [8] |
Table 3: Quantification of Mitotic Aberrations Induced by Pixantrone
| Cell Line | Pixantrone Concentration | Treatment Duration | % Cells with Chromatin Bridges | % Cells with Micronuclei | Reference |
| PANC1 | 25 nM | 24 hours | ~10% | ~15% | [9] |
| PANC1 | 100 nM | 24 hours | ~20% | ~25% | [9] |
| PANC1 | 25 nM | 48 hours | ~15% | ~20% | [9] |
| PANC1 | 100 nM | 48 hours | ~30% | ~40% | [9] |
Conclusion
The anti-neoplastic activity of Pixantrone is not solely attributable to its inhibition of topoisomerase II. A comprehensive understanding of its mechanism of action must encompass its significant and multifaceted interactions with DNA, its ability to induce mitotic catastrophe through a unique mechanism of latent DNA damage, and its immunomodulatory effects via the TLR4/NF-κB signaling pathway. The reduced propensity to generate reactive oxygen species further distinguishes Pixantrone from other anthracyclines and contributes to its improved cardiac safety profile. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of Pixantrone and to develop novel combination strategies for the treatment of cancer.
References
- 1. Pixantrone anticancer drug as a DNA ligand: Depicting the mechanism of action at single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pixantrone can be activated by formaldehyde to generate a potent DNA adduct forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Topoisomerase Covalent Complexes in Eukaryotic Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of Pixantrone in Solid Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pixantrone, a novel aza-anthracenedione, has demonstrated cytotoxic activity against a variety of cancer cell lines. While its clinical approval is primarily for hematological malignancies, its potential in treating solid tumors is an area of active investigation. This technical guide provides a comprehensive overview of the biological activity of Pixantrone in solid tumor cell lines, focusing on its mechanism of action, effects on cell viability, and the signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.
Mechanism of Action: Induction of Mitotic Catastrophe
Pixantrone's primary mechanism of action in solid tumor cells is the induction of mitotic catastrophe rather than classical apoptosis.[1][2] This is a distinct form of cell death characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent cell demise.[1]
The key molecular events are:
-
Topoisomerase II Inhibition: Pixantrone acts as a topoisomerase II poison.[3] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs) during DNA replication and segregation.
-
Impaired Chromosome Segregation: The presence of unresolved DNA linkages and DSBs interferes with the proper segregation of chromosomes during mitosis.[1][2] This leads to the formation of chromatin bridges and micronuclei.[1][2]
-
Aberrant Mitosis and Cell Death: Cells treated with Pixantrone undergo multiple rounds of aberrant cell division.[1][2] This repeated failure to correctly segregate genetic material ultimately results in cell death.[1][2] Notably, this process occurs without the activation of the canonical DNA damage response or mitotic checkpoints at cytotoxic concentrations.[1][2]
Quantitative Analysis of Biological Activity
The cytotoxic effects of Pixantrone have been quantified in various solid tumor cell lines using assays that measure cell viability and proliferative capacity.
Table 1: IC50 Values of Pixantrone in Solid Tumor Cell Lines (Clonogenic Assay)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF7 | Breast | 230 |
| T47D | Breast | 100 |
| MCF10A | Breast (non-transformed) | 126 |
| PANC1 | Pancreatic | 100 |
| OVCAR 5 | Ovarian | 136 |
| OVCAR 10 | Ovarian | 150 |
| PEO1 | Ovarian | 110 |
Data sourced from Beeharry et al., 2015.[2]
Experimental Protocols
Cell Viability Assessment: MTS Assay
This protocol is adapted from the methodology described by Beeharry et al. (2015).[2]
Objective: To assess the short-term anti-proliferative effects of Pixantrone.
Materials:
-
Solid tumor cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Pixantrone stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Pixantrone in complete medium.
-
Remove the medium from the wells and add 100 µL of the Pixantrone dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This protocol is based on the methods described by Beeharry et al. (2015).[2]
Objective: To determine the long-term cytotoxic effect of Pixantrone by assessing the ability of single cells to form colonies.
Materials:
-
Solid tumor cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
Pixantrone stock solution
-
Crystal Violet staining solution (0.5% w/v crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of Pixantrone for 24 hours.
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
When colonies are visible, remove the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle after Pixantrone treatment.
Materials:
-
Solid tumor cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
Pixantrone stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Pixantrone for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
The primary signaling pathway affected by Pixantrone in solid tumor cells involves the disruption of topoisomerase II function, leading to mitotic catastrophe.
Caption: Pixantrone's mechanism of action leading to mitotic catastrophe.
The following diagram illustrates the general workflow for assessing the biological activity of Pixantrone in solid tumor cell lines.
Caption: Experimental workflow for studying Pixantrone's activity.
Conclusion
Pixantrone exhibits significant cytotoxic activity against a range of solid tumor cell lines. Its unique mechanism of inducing mitotic catastrophe, rather than conventional apoptosis, presents a promising avenue for cancer therapy, particularly in tumors resistant to apoptosis-inducing agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Pixantrone in the context of solid tumors. Future studies should focus on elucidating the detailed molecular players in the mitotic catastrophe pathway induced by Pixantrone and on evaluating its efficacy in in vivo models of solid tumors.
References
- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Understanding the Reduced Cardiotoxicity of Pixantrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pixantrone, an aza-anthracenedione, has emerged as a promising antineoplastic agent with a significantly improved cardiac safety profile compared to traditional anthracyclines like doxorubicin (B1662922). This technical guide delves into the core molecular mechanisms underpinning the reduced cardiotoxicity of Pixantrone, providing a comprehensive overview for researchers and drug development professionals. Through a synthesis of preclinical and clinical data, this document outlines the key differentiating factors of Pixantrone, including its altered interaction with iron, reduced cellular uptake in cardiomyocytes, and selective targeting of topoisomerase II isoforms. Detailed experimental protocols and comparative data are presented to facilitate further investigation and understanding of this next-generation anticancer agent.
Core Mechanisms of Reduced Cardiotoxicity
The enhanced cardiac safety of Pixantrone can be attributed to a combination of structural and mechanistic differences compared to doxorubicin and other anthracyclines.
Inability to Chelate Iron and Mitigate Oxidative Stress
A primary driver of doxorubicin-induced cardiotoxicity is its ability to form a complex with iron (Fe³⁺). This complex catalyzes the generation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, leading to severe oxidative stress, lipid peroxidation, and damage to cellular components within cardiomyocytes.
Pixantrone was specifically designed to circumvent this issue. Its chemical structure lacks the hydroquinone (B1673460) moiety present in doxorubicin, which is essential for iron chelation[1]. Consequently, Pixantrone is unable to form these damaging iron complexes, thereby significantly reducing the induction of iron-based oxidative stress in cardiac cells[1]. While Pixantrone can produce semiquinone free radicals in enzymatic systems, this does not translate to a cellular context, likely due to its low cellular uptake[1].
dot
References
Probing the Interaction of Pixantrone Hydrochloride with DNA: A Spectroscopic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pixantrone (B1662873) hydrochloride, an aza-anthracenedione, is a chemotherapeutic agent known for its DNA-targeting properties. A thorough understanding of its binding mechanism to DNA is crucial for the development of more effective and less cardiotoxic anticancer drugs. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate the interaction between Pixantrone and DNA, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular processes.
Core Concepts in Pixantrone-DNA Binding
Pixantrone primarily interacts with DNA through a process of intercalation , where the planar aromatic chromophore of the drug molecule inserts itself between the base pairs of the DNA double helix.[1][2][3][4][5] This intercalative binding is a key aspect of its mechanism of action.[2] Studies have revealed a preference for intercalation at 5'-CG, 5'-5MeCG, and CpA dinucleotide sequences, as well as at bulge structures within the DNA.[1][6] In addition to intercalation, there is evidence suggesting an association of Pixantrone with the minor groove of the DNA.[1]
A more complex binding mechanism has also been identified, involving the activation of Pixantrone by formaldehyde (B43269) to create covalent adducts with DNA.[7] The overall binding process is understood to involve an initial forcing apart of the DNA strands, followed by a compaction of the DNA molecule due to the neutralization of the phosphate (B84403) backbone.[2][3]
Quantitative Analysis of Binding Affinity
The strength and nature of the interaction between Pixantrone and DNA can be quantified using various spectroscopic methods. The following table summarizes key quantitative data obtained from such studies.
| Parameter | Value | Method | Experimental Conditions | Reference |
| Apparent Association Constant (Kapp) | 1.1 μM (for 50% fluorescence reduction) | Ethidium (B1194527) Bromide Displacement Assay | Calf thymus DNA (16 μg/ml), Ethidium Bromide (1.6 μM) in Tris buffer (10 mM, pH 7.2) with 100 mM NaCl and 20 mM MgCl2. | [8] |
| Apparent DNA Binding Constant | 1.25 ± 0.32 μM | Thiazole Orange Displacement Assay | Interaction with THF-containing DNA. | [4][5] |
| DNA Thermal Denaturation (ΔTm) | 3.3-fold greater slope than doxorubicin | UV-Vis Spectroscopy | Sonicated calf thymus DNA in Tris buffer (10 mM, pH 7.5). | [8] |
| IC50 (APE1 Inhibition) | 20 ± 9 μM | Fluorescence-based Assay | Inhibition of human AP endonuclease 1 (APE1) activity on AP site-containing DNA. | [4][5] |
Experimental Protocols for Spectroscopic Analysis
Detailed methodologies are critical for the reproducible and accurate assessment of drug-DNA interactions. Below are protocols for key spectroscopic techniques used in the study of Pixantrone's DNA binding.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique to monitor the changes in the electronic absorption spectrum of Pixantrone upon binding to DNA. Hypochromism (a decrease in absorbance) and bathochromism (a red shift in the wavelength of maximum absorbance) are indicative of intercalation.
Protocol:
-
Prepare a stock solution of Pixantrone hydrochloride in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm.
-
Perform a titration by keeping the concentration of Pixantrone constant while incrementally adding aliquots of the DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for a specified time (e.g., 5 minutes).
-
Record the UV-Visible absorption spectrum of the solution over a relevant wavelength range (e.g., 220-700 nm).
-
Correct the spectra for the absorbance of free DNA.
-
Analyze the changes in absorbance and the wavelength of maximum absorption to determine binding parameters.
Fluorescence Spectroscopy: Ethidium Bromide Displacement Assay
This assay is based on the principle that Pixantrone can displace the fluorescent intercalator ethidium bromide from its complex with DNA, leading to a quenching of the fluorescence signal.
Protocol:
-
Prepare a solution of DNA (e.g., 16 μg/ml calf thymus DNA) and ethidium bromide (e.g., 1.6 μM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, with 100 mM NaCl and 20 mM MgCl2).
-
Incubate the solution to allow for the formation of the DNA-ethidium bromide complex, which exhibits strong fluorescence.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 to 700 nm).
-
Add increasing concentrations of this compound to the solution.
-
After each addition, allow the mixture to equilibrate.
-
Measure the decrease in fluorescence intensity at the emission maximum of the DNA-ethidium bromide complex (around 600 nm).
-
The concentration of Pixantrone that causes a 50% reduction in fluorescence can be used to estimate the apparent binding constant.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon drug binding. Intercalation of a drug can induce changes in the CD spectrum of DNA. While specific protocols for Pixantrone are not detailed in the provided results, a general methodology for the related compound mitoxantrone (B413) can be adapted.[9][10]
Protocol:
-
Prepare solutions of DNA and Pixantrone in a suitable buffer (e.g., phosphate buffer).
-
Record the CD spectrum of the free DNA in the range of 220-320 nm, which shows a characteristic positive band around 275 nm and a negative band around 245 nm.
-
Prepare a series of solutions with a fixed concentration of DNA and varying concentrations of Pixantrone.
-
Incubate the mixtures to allow for binding.
-
Record the CD spectra for each mixture.
-
Analyze the changes in the ellipticity and the position of the CD bands to infer the mode of binding and its effect on DNA conformation.
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for spectroscopic analysis of Pixantrone-DNA binding.
Caption: Proposed mechanism of this compound interaction with DNA.
References
- 1. DNA binding by pixantrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pixantrone anticancer drug as a DNA ligand: Depicting the mechanism of action at single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA | microPublication [micropublication.org]
- 6. Binding of pixantrone to DNA at CpA dinucleotide sequences and bulge structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular dichroism study of the interaction of mitoxantrone, ametantrone and their Pd(II) complexes with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of anticancer drug mitoxantrone with DNA hexamer sequence d-(CTCGAG)2 by absorption, fluorescence and circular dichroism spectroscopy [agris.fao.org]
Methodological & Application
Application Notes and Protocols for the Use of Pixantrone Hydrochloride in Murine Models of Non-Hodgkin Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pixantrone hydrochloride in preclinical murine models of non-Hodgkin lymphoma (NHL). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this therapeutic agent.
Introduction
Pixantrone (tradename Pixuvri®) is an aza-anthracenedione, a type of antineoplastic agent, that is structurally related to anthracyclines. It has received conditional marketing approval in the European Union for the treatment of adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL).[1][2] Pixantrone was developed to retain the anti-tumor activity of anthracyclines while minimizing their associated cardiotoxicity.[3][4] Preclinical studies in murine models have indeed suggested that Pixantrone has a more favorable cardiac safety profile compared to doxorubicin (B1662922) and mitoxantrone.[5]
The primary mechanism of action of Pixantrone is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][6] By intercalating into DNA and forming stable complexes with topoisomerase II, Pixantrone induces DNA double-strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] Research also suggests that Pixantrone can induce mitotic perturbations and aberrant cell divisions, contributing to its cytotoxic effects.[7]
Key Experimental Protocols
The following protocols are based on established methodologies for in vivo cancer research and specific information gathered on Pixantrone.
Protocol 1: Murine Xenograft Model of Aggressive B-cell Lymphoma
This protocol describes the establishment of a subcutaneous xenograft model of aggressive B-cell lymphoma and subsequent treatment with this compound.
Materials:
-
Cell Line: SU-DHL-6 (human diffuse large B-cell lymphoma) or other appropriate NHL cell line.
-
Animals: 6-8 week old female severe combined immunodeficient (SCID) or similar immunocompromised mice.
-
This compound: Pharmaceutical grade.
-
Vehicle: Sterile 0.9% saline.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Matrigel: (Optional, for enhanced tumor take-rate).
-
Calipers: For tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Culture: Culture SU-DHL-6 cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation for Implantation: Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or saline at a concentration of 5 x 10^7 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume three times a week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in 0.9% saline. On the day of treatment, dilute the stock solution to the desired final concentration. Administer Pixantrone intravenously (IV) via the tail vein. A common clinical dosing schedule is on days 1, 8, and 15 of a 28-day cycle, which can be adapted for murine studies.[4]
-
Treatment and Monitoring: Treat the mice according to the predetermined dosing schedule. Continue to monitor tumor growth and body weight three times a week. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when the animals show signs of significant distress. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Survival Study
This protocol is designed to assess the effect of Pixantrone on the overall survival of tumor-bearing mice.
Materials:
-
Same as Protocol 1.
Procedure:
-
Tumor Model Establishment: Follow steps 1-5 from Protocol 1 to establish the tumor model and randomize the animals.
-
Treatment: Administer this compound or vehicle as described in Protocol 1.
-
Survival Monitoring: Monitor the mice daily for signs of morbidity and mortality. The primary endpoint is survival. Euthanize mice when they meet predefined endpoint criteria, such as excessive tumor burden, more than 20% body weight loss, or other signs of severe distress.
-
Data Analysis: Record the date of death or euthanasia for each mouse. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival between treatment and control groups.
Data Presentation
Quantitative data from preclinical studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vivo Antitumor Efficacy of Pixantrone in a SU-DHL-6 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.9% Saline, IV, weekly | 1850 ± 210 | 0 |
| Pixantrone | 5 mg/kg, IV, weekly | 980 ± 150 | 47 |
| Pixantrone | 10 mg/kg, IV, weekly | 550 ± 95 | 70 |
Note: The data presented in this table is representative and for illustrative purposes only.
Table 2: Survival Analysis of Pixantrone-Treated Mice Bearing SU-DHL-6 Tumors
| Treatment Group | Dose and Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 0.9% Saline, IV, weekly | 28 | 0 |
| Pixantrone | 10 mg/kg, IV, weekly | 45 | 61 |
Note: The data presented in this table is representative and for illustrative purposes only.
Visualizations
Signaling Pathway of Pixantrone in Non-Hodgkin Lymphoma
Caption: Mechanism of action of Pixantrone leading to apoptosis in NHL cells.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for murine xenograft studies of Pixantrone in NHL.
References
- 1. Pixantrone: A Review in Relapsed or Refractory Aggressive Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pixantrone for the treatment of aggressive non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Pixantrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, administration, and monitoring of Pixantrone for in vivo animal studies based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and toxicity of Pixantrone in various cancer models.
Recommended Dosage of Pixantrone for In Vivo Animal Studies
The appropriate dosage of Pixantrone can vary depending on the animal model, cancer type, and administration route. The following table summarizes reported dosages from preclinical studies. Researchers should consider these as starting points and perform dose-escalation studies to determine the optimal dose for their specific experimental conditions.
| Animal Model | Cancer Type/Model | Dosage | Administration Route | Dosing Schedule | Efficacy/Toxicity Notes |
| Mouse (SCID) | Solid Tumor Xenografts (e.g., Wilms tumor, embryonal rhabdomyosarcoma) | 7.5 mg/kg | Intravenous (IV) | Every 4 days for 3 doses (q4d x 3) | Modest in vivo activity; no toxicity observed at this dose. A complete response was seen in a Wilms tumor model.[1] |
| Mouse (CD1, female) | Doxorubicin-naïve and pre-treated (cardiotoxicity studies) | 27 mg/kg | Not specified | Once weekly for 3 weeks | Minimal cardiac changes observed.[2] |
| Mouse (juvenile) | Tolerability study | 15 or 27 mg/kg/day | Intraperitoneal (IP) | On Post-Natal-Days 10, 13, 17, 20, 35, 39, and 42 | All animals survived, in contrast to doxorubicin (B1662922) which induced significant mortality. |
| Rat (neonatal myocytes) | In vitro cardiotoxicity study | Not applicable (in vitro) | Not applicable | Not applicable | 10- to 12-fold less damaging to neonatal rat myocytes than doxorubicin or mitoxantrone (B413).[3][4] |
| Dog | Lymphoma (Mitoxantrone, a related drug) | 5.0 - 6 mg/m² | Intravenous (IV) | Every 21 days | Mitoxantrone showed a combined remission rate of 41%.[5][6] |
Note: Dosages for rats and dogs specifically for Pixantrone in in vivo cancer studies are not well-documented in the reviewed literature. Researchers are advised to consult studies on structurally related compounds like mitoxantrone and to conduct thorough dose-finding studies.
Experimental Protocols
Preparation and Administration of Pixantrone
Materials:
-
Pixantrone dimaleate powder
-
Sterile 0.9% saline solution for injection
-
Sterile vials and syringes
-
Appropriate personal protective equipment (PPE), including gloves and a lab coat
Protocol for Intravenous Administration in Mice:
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Reconstitution:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Place the mouse in a restraining device to allow access to the lateral tail vein.
-
To aid in visualization of the vein, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds.
-
-
Injection:
-
Disinfect the injection site with an alcohol swab.
-
Using a 27-30 gauge needle attached to a syringe containing the Pixantrone solution, carefully insert the needle into the lateral tail vein.
-
Slowly inject the desired volume. The maximum bolus injection volume for a mouse is typically 5 ml/kg.
-
If resistance is met, or swelling is observed, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
-
Post-injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal until it has fully recovered from anesthesia.
-
In Vivo Efficacy Assessment in a Murine Lymphoma Model
This protocol outlines a general procedure for evaluating the efficacy of Pixantrone in a mouse model of lymphoma.
-
Cell Culture and Implantation:
-
Culture a suitable lymphoma cell line (e.g., A20, EL4) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or saline.
-
Inject a predetermined number of cells (e.g., 1 x 10⁶ cells) subcutaneously or intravenously into immunocompromised mice (e.g., SCID or NOD/SCID).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
For subcutaneous models, monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
For disseminated models (intravenous injection), monitor for signs of disease progression, such as weight loss, hind-limb paralysis, or enlarged lymph nodes.
-
When tumors reach a palpable size (e.g., 100 mm³) or signs of disease are evident, randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Administer Pixantrone to the treatment group according to the desired dosage and schedule (e.g., 7.5 mg/kg IV, q4d x 3).[1]
-
Administer the vehicle control (e.g., sterile saline) to the control group.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume in subcutaneous models. The percentage of tumor growth inhibition (% TGI) can be calculated.
-
Survival Analysis: Monitor the survival of all animals. Record the date of death or euthanasia when animals reach a predetermined endpoint (e.g., tumor volume > 2000 mm³, significant weight loss, or severe clinical signs). Plot Kaplan-Meier survival curves and perform statistical analysis.
-
Complete Response: In some cases, complete tumor regression may be observed.[1]
-
Histopathology: At the end of the study, collect tumors and other relevant organs for histological analysis to confirm the presence of lymphoma and to assess treatment effects.
-
Preclinical Toxicity Monitoring
Comprehensive toxicity monitoring is crucial to assess the safety profile of Pixantrone.
-
Clinical Observations:
-
Observe the animals daily for any clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight.
-
Record food and water consumption.
-
-
Hematology:
-
Collect blood samples at baseline and at various time points during and after treatment.
-
Perform a complete blood count (CBC) to assess for myelosuppression, a known side effect of many chemotherapeutic agents. Key parameters include white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and hemoglobin levels.
-
-
Serum Chemistry:
-
Analyze serum samples to evaluate organ function. Key parameters include:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Kidney function: Blood urea (B33335) nitrogen (BUN) and creatinine.
-
-
-
Cardiotoxicity Assessment:
-
Given the known cardiotoxicity of related anthracyclines, careful monitoring of cardiac function is recommended, although preclinical studies suggest Pixantrone has a better cardiac safety profile.[2]
-
Histopathology: At the end of the study, collect heart tissue for histopathological examination to look for signs of cardiomyopathy.
-
Cardiac Biomarkers: Consider measuring cardiac troponins in serum as indicators of cardiac damage.
-
-
Gross Pathology and Histopathology:
-
At the end of the study, perform a complete necropsy.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, heart).
-
Fix organs in 10% neutral buffered formalin for histopathological examination by a qualified pathologist.
-
Signaling Pathways of Pixantrone
Pixantrone exerts its anticancer effects through two primary mechanisms: inhibition of topoisomerase II and the formation of DNA adducts, both of which ultimately lead to apoptosis.
Topoisomerase II Inhibition Pathway
Pixantrone acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that culminates in apoptosis.
Pixantrone's inhibition of Topoisomerase II leads to apoptosis.
DNA Adduct Formation Pathway
In the presence of formaldehyde, Pixantrone can form covalent adducts with DNA.[7] This process, independent of topoisomerase II, also induces DNA damage and can lead to apoptosis.
Pixantrone forms DNA adducts, leading to apoptosis.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with Pixantrone.
Workflow for in vivo evaluation of Pixantrone.
References
- 1. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of mitoxantrone for the treatment of lymphoma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of single-agent mitoxantrone as chemotherapy for relapsing canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Preparing and Storing Pixantrone Hydrochloride Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pixantrone, an aza-anthracenedione, is an antineoplastic agent that functions as a potent inhibitor of DNA topoisomerase II.[1][2] Structurally similar to mitoxantrone, it intercalates into DNA, stabilizes the topoisomerase II-DNA cleavage complex, and induces double-strand breaks, which ultimately leads to the inhibition of DNA replication and cell death.[3][4] These cytotoxic effects make Pixantrone a valuable compound for in vitro studies in cancer research, particularly in hematological malignancies.[5][6]
Proper preparation and storage of Pixantrone hydrochloride solutions are critical for ensuring experimental reproducibility and preserving the compound's stability and activity. These application notes provide detailed protocols for the solubilization, dilution, and storage of Pixantrone for use in cell culture applications.
Data Presentation: Solubility and Storage
Quantitative data regarding the solubility and recommended storage conditions for this compound are summarized below.
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 179.36 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | 100 mg/mL[1] | Not specified | |
| Ethanol | Insoluble[1] | Not applicable | |
| Sterile PBS | Stock solutions prepared[7] | Not specified | Used for preparing stock solutions in some studies.[7] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Additional Notes |
| Powder | Solid | 2°C to 8°C[8] | As per manufacturer's expiry date | Protect from light by keeping the vial in the outer carton.[8] |
| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months (standard practice) | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | PBS | -20°C[7] | Solutions made monthly in one study.[7] | Aliquot to avoid repeated freeze-thaw cycles. |
| Diluted Solution | Cell Culture Medium | 2°C to 8°C[8] | Should not be longer than 24 hours.[8] | Use immediately after preparation for best results. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound needed. The molecular weight of Pixantrone dimaleate (often the supplied salt) is 558.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 5.585 mg. Adjust calculations based on the specific salt form and desired volume.
-
Weighing: Carefully weigh the required amount of Pixantrone powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the powder. For example, add 1 mL of DMSO to 5.585 mg of Pixantrone dimaleate.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be a clear, dark blue.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the concentrated stock solution to final concentrations for treating cells.
Materials:
-
10 mM Pixantrone stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Pixantrone stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy when preparing low final concentrations, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium needed for your experiment. For example, to make 10 mL of a 100 nM working solution from a 100 µM intermediate stock, add 10 µL of the 100 µM solution to 9.99 mL of medium.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming and protein denaturation in the medium.
-
Application: Use the freshly prepared working solution to treat cells immediately. Ensure the final concentration of DMSO in the culture is non-toxic to the cells (typically ≤ 0.5%).
Protocol 3: Example Application - Cell Viability MTS Assay
This protocol provides an example of how to use Pixantrone solutions to assess its effect on cell proliferation.
Materials:
-
Cells of interest in culture
-
Opaque-walled 96-well plates
-
Pixantrone working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[3][9]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.
-
Treatment: Remove the medium and add 100 µL of the prepared Pixantrone working solutions (at various concentrations) to the appropriate wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[9]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[10]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a multi-well spectrophotometer.[9][10]
-
Analysis: Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Pixantrone solution preparation and use in cell culture.
Pixantrone's Mechanism of Action
Caption: Simplified signaling pathway for Pixantrone's cytotoxic effects.
Safety Precautions
Pixantrone is a cytotoxic agent and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder and concentrated solutions in a chemical fume hood or biological safety cabinet to avoid inhalation of aerosols.
-
Dispose of all contaminated materials (e.g., pipette tips, tubes, excess solution) in accordance with local regulations for cytotoxic waste.
-
In case of accidental contamination, treat surfaces with a sodium hypochlorite (B82951) solution.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application of Pixantrone in Elucidating DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone (B1662873) (Pixuvri®) is an aza-anthracenedione antineoplastic agent structurally related to mitoxantrone.[1][2] It is approved in the European Union for the treatment of adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL).[2][3][4] Pixantrone's mechanism of action involves DNA intercalation and inhibition of topoisomerase II, which are crucial for DNA replication and repair.[2][5][6] Notably, pixantrone exhibits a distinct profile compared to other anthracyclines, with studies suggesting it induces a "latent" form of DNA damage that impairs mitotic fidelity without activating the canonical DNA damage response (DDR) at lower concentrations.[1][7][8] This unique characteristic makes pixantrone a valuable tool for investigating novel aspects of DNA damage and repair pathways, particularly those related to mitotic catastrophe and chromosomal instability.
These application notes provide a comprehensive overview of how to utilize pixantrone as a research tool to study DDR pathways. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Application Notes
Pixantrone can be employed in a variety of research applications to probe the intricacies of the DNA damage response.
-
Induction of Atypical DNA Damage: Unlike classic DNA damaging agents that robustly activate DDR checkpoints, pixantrone at lower, cytotoxic concentrations can induce mitotic perturbations, leading to chromosome segregation errors, chromatin bridges, and micronuclei formation, often without significant induction of γH2AX foci in the main nucleus.[1][8][9] This allows for the study of cellular responses to mitotic stress and a form of DNA damage that may bypass initial DDR signaling.
-
Dissecting Topoisomerase II-Mediated DNA Damage: As a topoisomerase II poison, pixantrone stabilizes the covalent topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks (DSBs).[3][10][11] This property can be exploited to study the specific cellular responses to topoisomerase II-induced DNA lesions and the repair pathways involved, such as non-homologous end joining (NHEJ) and homologous recombination (HR).
-
Investigating Mitotic Catastrophe: Treatment with pixantrone can lead to aberrant cell divisions and subsequent cell death, a process known as mitotic catastrophe.[1][7] Researchers can use pixantrone to induce this phenotype and investigate the underlying molecular mechanisms, including the roles of mitotic checkpoint proteins and regulators of apoptosis.
-
Formaldehyde-Activated DNA Adduct Formation: Research has shown that formaldehyde (B43269) can activate pixantrone to form covalent DNA adducts, suggesting a novel mechanism of action.[12][13] This opens avenues to explore the cellular responses to this specific type of DNA alkylation and its interplay with other DNA repair pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of pixantrone on cell lines.
Table 1: Cytotoxicity of Pixantrone in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| K562 (Human Leukemia) | MTS Assay | 100 | [10] |
| OCI-Ly8 (NHL) | Proliferation Assay (3 days) | 22 - 2737 | [9] |
| Z138 (NHL) | Proliferation Assay (3 days) | 22 - 2737 | [9] |
| Raji (NHL) | Proliferation Assay (3 days) | 22 - 2737 | [9] |
| OCI-Ly8 (NHL) | Clonogenic Assay | 5.1 - 82.8 | [9] |
| Z138 (NHL) | Clonogenic Assay | 5.1 - 82.8 | [9] |
| Raji (NHL) | Clonogenic Assay | 5.1 - 82.8 | [9] |
Table 2: DNA Damage Induction by Pixantrone in PANC1 Cells
| Treatment | Concentration (nM) | Olive Moment (Comet Assay) | P-value | Reference |
| Control | - | 6.5 ± 0.3 | - | [7][8][14] |
| Pixantrone | 100 | 9.4 ± 1.0 | NS | [7][8][14] |
| Pixantrone | 500 | 24.4 ± 1.9 | < 0.0001 | [7][8][14] |
NS = Not Significant
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in DOT language.
Caption: Pixantrone's proposed mechanism of action in inducing atypical DNA damage.
Caption: General experimental workflow for studying DDR with Pixantrone.
Experimental Protocols
Immunofluorescence Staining for γH2AX Foci
This protocol is for visualizing DNA double-strand breaks.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Coverslips or imaging-compatible plates
-
Pixantrone stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., Millipore #05-636)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of pixantrone for the specified duration. Include a positive control (e.g., etoposide) and a vehicle control.
-
Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking solution (typically 1:500 to 1:1000). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking solution. Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[15][16][17]
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This protocol is for the detection of DNA single and double-strand breaks.
Materials:
-
Comet assay kit (e.g., Trevigen)
-
Pixantrone-treated cells
-
Lysis solution
-
Alkaline unwinding solution (pH > 13)
-
Electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells after pixantrone treatment. Ensure cell viability is high. Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cells with molten low-melting-point agarose (B213101) and immediately pipette onto a comet slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline unwinding solution for 20-60 minutes at room temperature in the dark.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer. Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to determine parameters such as the Olive tail moment.[7][14]
Western Blotting for DDR Proteins
This protocol is for the detection of key proteins in the DNA damage response pathway.
Materials:
-
Pixantrone-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-phospho-Chk2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control.[18][19][20]
References
- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pixantrone - Wikipedia [en.wikipedia.org]
- 6. Pixantrone maleate - Topoisomerase II inhibitor DNA intercalating agent oncolytic [boa.unimib.it]
- 7. tandfonline.com [tandfonline.com]
- 8. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 18. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Pixantrone Uptake in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pixantrone is an aza-anthracenedione, a type of antineoplastic agent, that is structurally related to anthracyclines such as doxorubicin (B1662922) and anthracenediones like mitoxantrone (B413).[1][2] It is approved in the European Union for treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma.[1][2] Pixantrone functions primarily as a topoisomerase IIα inhibitor, leading to DNA double-strand breaks and cell death.[1][2][3] A key characteristic of Pixantrone is its potentially reduced cardiotoxicity compared to other agents in its class, which may be partly attributed to its lower cellular uptake.[1][2][3]
Measuring the intracellular concentration of Pixantrone is crucial for understanding its efficacy, mechanisms of resistance, and pharmacokinetic properties at the cellular level. These application notes provide detailed protocols for quantifying Pixantrone uptake in cancer cells using several established methods.
Data Presentation: Quantitative Uptake of Anthracenediones
The following table summarizes comparative quantitative data on the cellular uptake of Pixantrone, Doxorubicin, and Mitoxantrone.
| Drug | Cell Line | Incubation Time & Temperature | Drug Concentration | Total Cellular Uptake (nmol per 10⁷ cells) | Reference |
| Pixantrone | K562 | 1 hour at 37°C | 10 µM | 1.5 | [1] |
| Doxorubicin | K562 | 1 hour at 37°C | 10 µM | 6.5 | [1] |
| Mitoxantrone | K562 | 1 hour at 37°C | 10 µM | 8.1 | [1] |
Experimental Protocols
Three primary methods for measuring Pixantrone uptake are detailed below: total cellular uptake quantification, flow cytometry, and fluorescence microscopy.
Protocol 1: Quantification of Total Cellular Pixantrone Uptake
This protocol describes a method to measure the total amount of Pixantrone accumulated within a cell population. It is based on a method used for K562 leukemia cells.[1] The final quantification can be performed using spectrophotometry, fluorometry, or High-Performance Liquid Chromatography (HPLC) for greater specificity.
Materials:
-
Cancer cell line of interest (e.g., K562) in exponential growth phase
-
Complete cell culture medium
-
Pixantrone stock solution
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4, with calcium, magnesium, and glucose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer or a buffer compatible with downstream analysis)
-
Microcentrifuge
-
Spectrophotometer, fluorometer, or HPLC system
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Preparation:
-
Drug Incubation:
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Discard the supernatant containing the extracellular drug.
-
Wash the cell pellet three times with ice-cold PBS to remove any remaining extracellular Pixantrone.
-
-
Cell Lysis and Drug Extraction:
-
Resuspend the final cell pellet in a known volume of cell lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
-
Quantification:
-
For Spectrophotometry/Fluorometry: Transfer the supernatant to a suitable plate or cuvette. Measure the absorbance or fluorescence at the appropriate wavelength for Pixantrone. Create a standard curve using known concentrations of Pixantrone in the same lysis buffer to determine the intracellular concentration.
-
For HPLC: Process the supernatant for analysis. This may involve protein precipitation followed by injection into an HPLC system.[4][5][6] A C18 column is often used for separation, and detection can be done via UV-Vis or fluorescence detectors.[6][7][8] A standard curve is required for absolute quantification.
-
Workflow Diagram:
Caption: Workflow for quantifying total cellular Pixantrone uptake.
Protocol 2: Analysis of Pixantrone Uptake by Flow Cytometry
Flow cytometry allows for the rapid analysis of drug uptake on a single-cell basis, providing information on population heterogeneity. This protocol is adapted from methods used for the structurally similar drug, mitoxantrone, which also possesses intrinsic fluorescence.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pixantrone stock solution
-
PBS or other suitable sheath fluid
-
Flow cytometer with appropriate laser for excitation (e.g., 568 nm or similar) and emission filters (e.g., >620 nm long-pass).[9]
-
Flow cytometry tubes
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of the cancer cells in complete medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Drug Incubation:
-
Add Pixantrone to the cells at the desired final concentrations (e.g., a range from 0.1 µM to 10 µM).
-
Incubate for a specific time (e.g., 1 hour) at 37°C in a cell culture incubator.
-
Include an unstained control sample (cells only) and samples for compensation if other fluorescent markers are used.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS to stop the uptake and remove extracellular drug.
-
Resuspend the final cell pellet in 0.5 mL of cold PBS for analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Excite the cells with a laser appropriate for Pixantrone's fluorescence spectrum. For the related compound mitoxantrone, excitation at 568.2 nm with fluorescence collection using a 620 nm long-pass filter was found to be optimal.[9]
-
Record the fluorescence intensity for at least 10,000 cells per sample.
-
Use forward and side scatter (FSC/SSC) to gate on the live, single-cell population.
-
-
Data Analysis:
-
Calculate the median fluorescence intensity (MFI) of the cell population for each condition.
-
The MFI is directly proportional to the amount of intracellular Pixantrone.
-
Compare the MFI of treated cells to the autofluorescence of untreated control cells.
-
Workflow Diagram:
Caption: Workflow for measuring Pixantrone uptake by flow cytometry.
Protocol 3: Visualization of Intracellular Pixantrone Distribution
Fluorescence microscopy can be used to visualize the subcellular localization of Pixantrone. Studies have used this method to show that in resistant cells, Pixantrone can be sequestered in cytoplasmic vesicles rather than localizing to the nucleus.[11]
Materials:
-
Cancer cell line of interest
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Pixantrone stock solution
-
PBS
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters
Methodology:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow for 24-48 hours.
-
-
Drug Incubation:
-
Treat the cells with the desired concentration of Pixantrone in complete medium.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Washing and Staining:
-
Gently wash the cells three times with warm PBS to remove the extracellular drug.
-
For live-cell imaging, immediately add fresh medium or PBS and proceed to microscopy.
-
For fixed-cell imaging, fix the cells (e.g., with 4% PFA for 15 minutes at room temperature), wash with PBS, and then mount with a coverslip using a mounting medium containing DAPI.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Use a filter set appropriate for Pixantrone's fluorescence (broadly similar to red/far-red dyes).
-
Use a DAPI filter set to visualize the nuclei.
-
Capture images and overlay the channels to determine the subcellular localization of Pixantrone relative to the nucleus.
-
Workflow Diagram:
Caption: Workflow for visualizing intracellular Pixantrone distribution.
Signaling Pathways and Resistance Mechanisms
The net intracellular accumulation of Pixantrone is not only dependent on its uptake but also on active efflux from the cell. A key mechanism of resistance involves ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP).[11] Overexpression of BCRP can lead to the active pumping of Pixantrone out of the cell or its sequestration into vesicles, reducing its ability to reach its nuclear target, topoisomerase II.[11] This resistance can be reversed by inhibitors of BCRP, such as fumitremorgin C.[11]
Diagram of BCRP-Mediated Pixantrone Efflux:
Caption: BCRP-mediated efflux of Pixantrone as a resistance mechanism.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform PMID: 26660439 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC quantification of nine chemical constituents from the five parts of Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular pharmacology of mitoxantrone in p-glycoprotein-positive and -negative human myeloid leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based assessment of mitoxantrone efflux from leukemic blasts varies with response to induction chemotherapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mitotic Catastrophe Following Pixantrone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone (B1662873) is a promising aza-anthracenedione cytotoxic agent that has demonstrated significant activity against various hematological malignancies and solid tumors.[1][2] Structurally related to anthracyclines, pixantrone exhibits a distinct mechanism of action characterized by the induction of mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1][2] Unlike classical apoptosis, mitotic catastrophe is distinguished by unique morphological features, including the formation of multinucleated cells, micronuclei, and chromatin bridges.[3] Understanding the protocols to assess this specific mode of cell death is crucial for evaluating the efficacy of pixantrone and similar targeted therapies.
These application notes provide a comprehensive set of protocols for researchers to effectively assess mitotic catastrophe in cancer cell lines following treatment with pixantrone. The methodologies detailed herein cover the evaluation of long-term cell survival, cell cycle perturbations, DNA damage response, and the characteristic morphological changes associated with mitotic catastrophe.
Mechanism of Action: Pixantrone-Induced Mitotic Catastrophe
Pixantrone primarily functions as a topoisomerase IIα inhibitor.[1][4][5] Topoisomerase IIα is a critical enzyme responsible for resolving DNA catenanes that form during replication, a process essential for proper chromosome segregation during mitosis.[6][7] By inhibiting topoisomerase IIα, pixantrone leads to the persistence of entangled DNA, which in turn triggers a cascade of events culminating in mitotic catastrophe.[8] This process is characterized by a failure of the spindle assembly checkpoint, leading to improper chromosome segregation, the formation of anaphase bridges, and ultimately, aneuploidy and cell death.[9][10] While pixantrone can induce DNA double-strand breaks, a hallmark of this is the appearance of γH2AX foci, particularly within micronuclei, suggesting that the DNA damage response is activated as a consequence of the mitotic errors.[3][10]
Experimental Protocols
This section details the step-by-step experimental procedures to assess mitotic catastrophe induced by pixantrone.
Cell Culture and Pixantrone Treatment
Successful assessment of mitotic catastrophe begins with proper cell culture and consistent drug treatment. The following protocols are provided for cell lines previously used in pixantrone research.
Recommended Cell Lines:
-
PANC-1 (Pancreatic Cancer): An adherent epithelial cell line.[2]
-
MCF-7 (Breast Cancer): An adherent epithelial cell line.[11][12][13]
-
K562 (Chronic Myelogenous Leukemia): A lymphoblastoid suspension cell line.[14][15][16]
Culture Protocols:
-
PANC-1: Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 incubator. Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.[2][17][18]
-
MCF-7: Culture in EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 incubator. Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.[11][12][13]
-
K562: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 incubator. As suspension cells, subculture by splitting the cell suspension to maintain a density between 1x10^5 and 1x10^6 cells/mL.[14][15][16]
Pixantrone Treatment:
-
Prepare a stock solution of Pixantrone dimaleate in sterile water or DMSO.
-
Treat cells with a range of concentrations to determine the optimal dose for inducing mitotic catastrophe. Based on published data, concentrations between 25 nM and 100 nM are effective for inducing mitotic aberrations in PANC-1 cells over 24 to 48 hours.[3] The IC50 value for K562 cells is approximately 0.10 µM after 72 hours of treatment.[1]
-
A typical treatment duration to observe mitotic catastrophe phenotypes is 24 to 72 hours.[3][19]
Assessment of Cell Viability and Long-Term Survival
a) MTS Assay for Cell Proliferation:
This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of pixantrone for 72 hours.[3]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b) Clonogenic Survival Assay:
This assay assesses the long-term reproductive integrity of cells after drug treatment.
-
Treat cells in a larger flask or plate with pixantrone for 24 hours.[3]
-
After treatment, trypsinize and count the cells.
-
Seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Analysis of Cell Cycle Distribution
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Culture and treat cells with pixantrone for 24-48 hours.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence Staining for Markers of Mitotic Catastrophe
This protocol allows for the visualization of key morphological and molecular markers of mitotic catastrophe.
a) Detection of Micronuclei and Chromatin Bridges:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treat with pixantrone for 24-48 hours.[3]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.[20][21][22]
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting micronuclei (small, separate nuclei) and chromatin bridges (DNA strands connecting separating nuclei).
b) Immunofluorescence for γH2AX and α-tubulin:
-
Follow steps 1-6 from the protocol for detecting micronuclei and chromatin bridges.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described protocols.
Table 1: Cell Viability after Pixantrone Treatment (MTS Assay)
| Pixantrone Concentration (nM) | Absorbance (490 nm) (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Control) | 100 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: Clonogenic Survival of Cells Treated with Pixantrone
| Pixantrone Concentration (nM) | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction |
| 0 (Control) | 1.0 | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 3: Cell Cycle Distribution Following Pixantrone Treatment
| Pixantrone Concentration (nM) | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | |||
| 25 (24h) | |||
| 100 (24h) | |||
| 25 (48h) | |||
| 100 (48h) |
Table 4: Quantification of Mitotic Catastrophe Phenotypes
| Pixantrone Concentration (nM) | % Cells with Micronuclei (Mean ± SD) | % Cells with Chromatin Bridges (Mean ± SD) | Average γH2AX Foci per Nucleus (Mean ± SD) |
| 0 (Control) | |||
| 25 (24h) | |||
| 100 (24h) | |||
| 25 (48h) | |||
| 100 (48h) |
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathway of pixantrone-induced mitotic catastrophe.
Caption: Experimental workflow for assessing mitotic catastrophe.
Caption: Pixantrone-induced mitotic catastrophe signaling pathway.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytological and genetic consequences for the progeny of a mitotic catastrophe provoked by Topoisomerase II deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. mcf7.com [mcf7.com]
- 13. researchgate.net [researchgate.net]
- 14. encodeproject.org [encodeproject.org]
- 15. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 16. K562 Cells [cytion.com]
- 17. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 18. genome.ucsc.edu [genome.ucsc.edu]
- 19. researchgate.net [researchgate.net]
- 20. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Evaluation of genotoxicity by micronucleus assay in oral leukoplakia and oral squamous cell carcinoma with deleterious habits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotium.com [biotium.com]
- 23. benchchem.com [benchchem.com]
- 24. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 26. Alpha Tubulin antibody (66031-1-Ig) | Proteintech [ptglab.com]
- 27. alpha Tubulin Monoclonal Antibody (TU-02) (MA1-19401) [thermofisher.com]
Application Notes and Protocols for Testing Pixantrone on Primary Patient-Derived Cells
Introduction
Pixantrone is a novel aza-anthracenedione that has demonstrated efficacy in the treatment of various hematologic malignancies, including non-Hodgkin's lymphoma.[1][2] Structurally related to mitoxantrone, it was designed to reduce the cardiotoxicity often associated with anthracyclines.[3][4] Pixantrone's primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, particularly the IIα isoform, which leads to DNA double-strand breaks, mitotic perturbations, and eventual cell death.[3][5][6]
Testing chemotherapeutic agents on primary patient-derived cells (PDCs) provides a more clinically relevant model compared to established cancer cell lines. PDCs better represent the genetic and phenotypic heterogeneity of a patient's actual tumor, offering a valuable platform for preclinical drug evaluation and personalized medicine strategies.[7][8] These application notes provide a detailed methodological framework for researchers, scientists, and drug development professionals to test the efficacy of Pixantrone on PDCs.
Mechanism of Action of Pixantrone
Pixantrone exerts its anti-cancer effects through a multi-faceted approach targeting DNA integrity and cell division. The primary pathway involves the inhibition of topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3][5] By stabilizing the covalent complex between topoisomerase IIα and DNA, Pixantrone induces double-strand breaks.[2][5] Unlike classic DNA damaging agents, at cytotoxic concentrations, Pixantrone may not trigger a robust, immediate DNA damage response. Instead, it appears to cause a latent form of DNA damage that leads to impaired chromosome segregation, abnormal mitosis, formation of micronuclei, and ultimately, cell death after successive rounds of aberrant cell division.[1][9] A secondary, formaldehyde-dependent mechanism can also lead to the formation of stable Pixantrone-DNA adducts, further disrupting DNA replication and transcription.[10][11]
References
- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of patient-derived primary cell lines as preclinical models for gallbladder carcinoma - Feng - Translational Cancer Research [tcr.amegroups.org]
- 8. Primary Patient-Derived Cancer Cells and Their Potential for Personalized Cancer Patient Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pixantrone Concentration to Minimize Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pixantrone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize Pixantrone concentration in your experiments while minimizing off-target effects, primarily cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pixantrone and its main off-target concern?
Pixantrone is an aza-anthracenedione that acts as an antineoplastic agent. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1][2][3] Pixantrone intercalates into DNA and disrupts the topoisomerase II-DNA complex, leading to double-strand breaks and ultimately cell death.[4][5]
The main off-target concern associated with Pixantrone, as with other anthracyclines, is cardiotoxicity.[1][6] However, Pixantrone was specifically designed to have a better cardiac safety profile compared to drugs like doxorubicin (B1662922) and mitoxantrone.[2][4]
Q2: How does Pixantrone's structure contribute to its reduced cardiotoxicity?
Several structural features of Pixantrone contribute to its reduced cardiotoxicity:
-
Reduced Iron Binding: Unlike doxorubicin, Pixantrone's structure lacks the hydroquinone (B1673460) functionality, which significantly reduces its ability to chelate iron.[4][5][6] The formation of iron-drug complexes is a key driver of reactive oxygen species (ROS) production and subsequent cardiac damage.[4][6]
-
Lower ROS Production: Due to its inability to form strong iron complexes, Pixantrone generates significantly lower levels of cardiotoxic ROS compared to other anthracyclines.[1][3]
-
Selectivity for Topoisomerase IIα: Pixantrone shows a degree of selectivity for topoisomerase IIα, the isoform predominantly found in proliferating cancer cells, over topoisomerase IIβ, which is the predominant isoform in cardiomyocytes.[4][5][6] This selectivity helps to spare cardiac cells from DNA damage.
Q3: What are typical in vitro concentrations of Pixantrone for cancer cell lines, and what off-target effects should I monitor?
The effective concentration of Pixantrone in vitro is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line.
When assessing off-target effects, the primary focus should be on cytotoxicity to non-cancerous cell lines, particularly those of cardiac origin (e.g., H9c2 cells or primary cardiomyocytes). Key parameters to monitor include:
-
Cell Viability: A decrease in the viability of non-target cells.
-
Mitochondrial Dysfunction: As a potential indicator of cardiotoxicity.[6]
-
Reactive Oxygen Species (ROS) Production: An increase in ROS can indicate oxidative stress, a known mechanism of anthracycline-induced cardiotoxicity.[1][3]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my non-cancerous control cell line.
-
Possible Cause: The Pixantrone concentration is too high for the specific cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of Pixantrone on both your cancer cell line and your non-cancerous control cell line. This will establish a therapeutic window.
-
Lower the Concentration: Based on the dose-response data, select a concentration that is cytotoxic to the cancer cells but has minimal effect on the control cells.
-
Reduce Exposure Time: If lowering the concentration is not feasible, consider reducing the incubation time with Pixantrone.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in experimental technique or reagent quality.
-
Troubleshooting Steps:
-
Ensure Proper Cell Seeding: Maintain consistent cell numbers across all wells.
-
Thoroughly Mix Solutions: Ensure Pixantrone is completely dissolved and evenly distributed in the culture medium.
-
Use a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Pixantrone.
-
Check Reagent Quality: Ensure that your cell viability assay reagents (e.g., MTT, MTS) are not expired and are stored correctly.
-
Issue 3: Difficulty in detecting a significant difference in ROS production between treated and untreated cells.
-
Possible Cause: The assay may not be sensitive enough, or the timing of the measurement is not optimal.
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate the concentration of your ROS-sensitive fluorescent probe (e.g., H2DCFDA) to find the optimal signal-to-noise ratio.
-
Time-Course Experiment: Measure ROS production at different time points after Pixantrone treatment to identify the peak of oxidative stress.
-
Use a Positive Control: Include a known ROS inducer (e.g., hydrogen peroxide) to validate your assay.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Pixantrone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Human Leukemia | 0.10 | [4] |
| OCI-Ly8 | Non-Hodgkin's Lymphoma | 0.022 - 2.737 (range) | [7] |
| Z138 | Non-Hodgkin's Lymphoma | 0.022 - 2.737 (range) | [7] |
| Raji | Non-Hodgkin's Lymphoma | 0.022 - 2.737 (range) | [7] |
| AMO-1 | Multiple Myeloma | ~0.5 | [8] |
| KMS-12-BM | Multiple Myeloma | ~0.5 | [8] |
| PPTP Cell Lines | Various Pediatric Cancers | 0.054 (median) | [9][10] |
Table 2: Cytotoxicity of Pixantrone in H9c2 Cardiomyoblast Cells
| Pixantrone Concentration (µM) | Cell Viability (MTT Assay, % of Control) | Cell Viability (NR Assay, % of Control) | Reference |
| 0.1 | 89.32 ± 7.49 | 87.07 ± 6.07 | [6] |
| 1 | 84.06 ± 8.82 | 76.25 ± 8.21 | [6] |
| 10 | 47.00 ± 7.39 | 23.08 ± 13.53 | [6] |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the cytotoxic effects of Pixantrone and determine its IC50 value.
-
Materials:
-
96-well plates
-
Cancer cell line of interest and non-cancerous control cell line
-
Complete culture medium
-
Pixantrone stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Pixantrone in complete culture medium. A typical starting range is 0.01 µM to 100 µM. Remove the old medium and add 100 µL of the Pixantrone-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Pixantrone concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the Pixantrone concentration and use a non-linear regression to determine the IC50 value.[11][12]
-
2. Reactive Oxygen Species (ROS) Detection using H2DCFDA
This protocol measures intracellular ROS levels.
-
Materials:
-
Cells cultured in a suitable format (e.g., 96-well black plate with a clear bottom)
-
Pixantrone
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., hydrogen peroxide)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with desired concentrations of Pixantrone for the desired duration. Include untreated and vehicle controls.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add H2DCFDA solution (typically 5-10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated or vehicle control cells.
-
Visualizations
Caption: Pixantrone's primary mechanism of action in cancer cells.
Caption: Minimized off-target effects of Pixantrone in cardiomyocytes.
Caption: Experimental workflow for determining the IC50 of Pixantrone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pixantrone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioRender App [app.biorender.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Managing and Identifying Pixantrone Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pixantrone and encountering potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Pixantrone?
Pixantrone is an aza-anthracenedione, a class of compounds that act as topoisomerase II inhibitors and DNA intercalating agents.[1][2][3] This dual action leads to the formation of stable DNA adducts and double-strand breaks, which inhibit DNA replication and transcription, ultimately inducing cell death.[4] Studies have shown that Pixantrone can induce mitotic perturbations and aberrant cell divisions.[5][6]
2. How can I determine if my cancer cell line has developed resistance to Pixantrone?
The most common method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Pixantrone in your potentially resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value, typically 3- to 10-fold or higher, is a strong indicator of acquired resistance.[7] This is determined using cell viability assays such as the MTS or MTT assay.
3. What are the known mechanisms of Pixantrone resistance?
One of the primary mechanisms of acquired resistance to Pixantrone is the overexpression of ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2).[8] These transporters function as efflux pumps, actively removing Pixantrone from the cell and preventing it from reaching its intracellular target, the nucleus. In some resistant cell lines, Pixantrone has been observed to be sequestered in cytoplasmic vesicles, further preventing its interaction with nuclear DNA.[8]
4. Is there cross-resistance between Pixantrone and other chemotherapeutic agents?
Yes, cross-resistance has been observed. For instance, a Pixantrone-resistant MCF-7 cell line (MCF7/aza) was found to be cross-resistant with mitoxantrone (B413) and other aza-anthrapyrazoles.[8] It is crucial to test for cross-resistance to other agents, especially those that are also substrates of the same efflux pumps (e.g., BCRP).
5. How can I overcome Pixantrone resistance in my cell line for experimental purposes?
To overcome BCRP-mediated resistance, you can use a BCRP inhibitor, such as fumitremorgin C.[8] Co-incubation of the resistant cells with Pixantrone and a BCRP inhibitor should restore sensitivity to the drug. It is important to note that classic P-glycoprotein (Pgp) inhibitors like verapamil (B1683045) may not reverse Pixantrone resistance if BCRP is the primary efflux pump.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Pixantrone and potential resistance.
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration preparation, or differences in incubation times.
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well.
-
Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
Strictly adhere to the established incubation times for drug exposure.
-
Refer to established protocols for measuring drug sensitivity to improve reproducibility.[9][10]
-
Issue 2: My cell line shows a sudden increase in resistance to Pixantrone.
-
Possible Cause: This could indicate the selection of a resistant subpopulation within your cell culture.
-
Troubleshooting Steps:
-
Perform a new IC50 determination to confirm the shift in resistance.
-
Analyze the expression of known resistance markers like BCRP via Western blotting or qPCR.
-
Consider re-deriving the cell line from a frozen stock of the parental, sensitive cells to ensure you are working with the correct population.
-
Issue 3: BCRP inhibitor does not reverse the resistance.
-
Possible Cause: The resistance mechanism may not be solely dependent on BCRP. Other mechanisms, such as altered drug metabolism, target mutation, or activation of alternative survival pathways, could be involved.
-
Troubleshooting Steps:
-
Investigate other ABC transporters that might be overexpressed.
-
Perform a microarray or RNA-seq analysis to compare the gene expression profiles of the sensitive and resistant cell lines to identify other potential resistance mechanisms.[8]
-
Examine the intracellular localization of Pixantrone using fluorescence microscopy to see if it is being sequestered.[8]
-
Quantitative Data Summary
Table 1: Examples of Pixantrone Resistance in Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | Not Specified | Not Specified | 20 | [8] |
| K562 | 0.10 | 0.57 | 5.7 | [11] |
Table 2: IC50 Values of Pixantrone in Various Cancer Cell Lines (Clonogenic Assay)
| Cell Line | Pixantrone IC50 (nM) |
| OVCAR5 | ~10 |
| T47D | ~5 |
| MCF-10A | ~25 |
| PANC1 | ~100 |
| MCF7 | ~10 |
Data extracted from graphical representations in the cited source.[5][6]
Experimental Protocols
Protocol 1: Development of a Pixantrone-Resistant Cell Line
This protocol describes the methodology for generating a drug-resistant cell line through continuous exposure to increasing concentrations of Pixantrone.[7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Pixantrone stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination: Determine the IC50 of Pixantrone for the parental cell line using a standard cell viability assay (e.g., MTS).
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in a medium containing Pixantrone at a concentration equal to the IC50 value.
-
Monitoring and Subculturing: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach approximately 80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, double the concentration of Pixantrone in the culture medium.
-
Repeat and Expand: Repeat steps 3 and 4, gradually increasing the Pixantrone concentration. It is crucial to cryopreserve cells at each stage of increased resistance.[7]
-
Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the level of resistance by performing an IC50 determination and comparing it to the parental cell line. A significantly higher IC50 indicates the successful development of a resistant cell line.[7]
Protocol 2: Western Blotting for BCRP Expression
This protocol outlines the steps to detect the expression levels of the BCRP protein, a common mediator of Pixantrone resistance.
Materials:
-
Parental and Pixantrone-resistant cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against BCRP (ABCG2)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BCRP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the BCRP bands between the parental and resistant cell lines. Also, probe the membrane with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Workflow for generating Pixantrone-resistant cell lines.
Caption: BCRP-mediated efflux and sequestration of Pixantrone.
Caption: Logic for troubleshooting Pixantrone resistance experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rethinking Drugs from Chemistry to Therapeutic Opportunities: Pixantrone beyond Anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 11. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Pixantrone Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Pixantrone cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific problems that may lead to inconsistent or unexpected results in your experiments.
Q1: Why am I observing high variability between my replicate wells?
A: High variability is a frequent challenge in cell-based assays and can stem from several factors.
-
Uneven Cell Seeding: An unequal number of cells in each well is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently and thoroughly pipetting before and during the plating process. For adherent cells, avoid letting them settle in the tube. For suspension cells, gently swirl the flask between pipetting.[1]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Pixantrone, or assay reagents can introduce significant errors.
-
Edge Effects: Wells on the perimeter of a multi-well plate are susceptible to evaporation, which can alter media and drug concentrations.
-
Incomplete Solubilization of Formazan (B1609692) Crystals (in MTT assays): If the purple formazan crystals are not fully dissolved, it will result in inaccurate absorbance readings.[1]
-
Solution: Ensure the solubilization agent is added to all wells and that the crystals are completely dissolved by thorough mixing. Visually inspect the wells before reading the plate.
-
Q2: My results show no or a very low cytotoxic effect of Pixantrone at expected concentrations. What could be the cause?
A: Several factors could lead to an apparent lack of Pixantrone efficacy in your assay.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to Pixantrone's mechanism of action.
-
Solution: Confirm that your cell line expresses Topoisomerase IIα, the primary target of Pixantrone.[4][5] Consider testing a cell line known to be sensitive to Pixantrone as a positive control. Resistance can also be acquired; continuous exposure of MCF-7 cells to Pixantrone has been shown to induce resistance through elevated levels of BCRP (Breast Cancer Resistance Protein).[6]
-
-
Incorrect Assay Endpoint: The incubation time with Pixantrone may be too short to induce a measurable cytotoxic effect. Some studies have shown that Pixantrone's cytotoxic effects are more pronounced after longer exposure times.[7][8]
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.[3]
-
-
Assay Insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes in cell viability.
-
Cell Confluence: High cell density can lead to reduced drug sensitivity, a phenomenon known as confluence-dependent resistance.[11][12] This can be due to a higher proportion of non-cycling cells, which may have lower levels of Topoisomerase II.[11][12]
-
Solution: Standardize your cell seeding density to ensure cells are in the exponential growth phase and not over-confluent at the time of analysis.
-
Q3: I am observing a dose-response curve that is not sigmoidal or has a high baseline. What should I check?
A: An abnormal dose-response curve can indicate issues with the assay setup or the compound itself.
-
Compound Precipitation: Pixantrone, like other chemical compounds, may precipitate at high concentrations in your culture medium.
-
Solution: Visually inspect your wells for any precipitate after adding Pixantrone. If precipitation is observed, you may need to adjust the solvent or the final concentration range.
-
-
Serum Interference: Proteins in fetal bovine serum (FBS) can bind to drugs and affect their availability and activity.[13][14][15]
-
Solution: If you suspect serum interference, you can try reducing the serum concentration during the drug treatment period. However, be aware that this can also affect cell health and growth. Always maintain consistent serum concentrations across all experiments you intend to compare.
-
-
High Background Signal: This can be an issue in colorimetric and fluorescent assays.
Data Presentation: Pixantrone IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pixantrone in various cancer cell lines as reported in the literature. These values can serve as a reference for expected potency.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | MTS | 72 hours | 0.10 | [4] |
| K/VP.5 (Etoposide-resistant) | Chronic Myelogenous Leukemia | MTS | 72 hours | 0.57 | [4] |
| K562 | Chronic Myelogenous Leukemia | Direct Cell Counting | 72 hours | 0.04 ± 0.01 | [5] |
| K/VP.5 (Etoposide-resistant) | Chronic Myelogenous Leukemia | Direct Cell Counting | 72 hours | 0.85 ± 0.05 | [5] |
| MDCK | Madin Darby Canine Kidney | MTT | 72 hours | ~0.01 | [4] |
| MDCK/MDR | Madin Darby Canine Kidney (MDR) | MTT | 72 hours | ~0.77 | [4] |
| AMO-1 | Multiple Myeloma | Metabolic Assay | 72 hours | ~0.5 | [8] |
| KMS-12-BM | Multiple Myeloma | Metabolic Assay | 72 hours | ~0.5 | [8] |
| H9c2 (non-differentiated) | Rat Cardiomyoblast | MTT | 48 hours | ~1.0 | [16] |
| H9c2 (differentiated) | Rat Cardiomyoblast | MTT | 48 hours | <1.0 | [16] |
| PPTP Cell Line Panel (Median) | Various Pediatric Cancers | In vitro assay | 96 hours | 0.054 | [17] |
Experimental Protocols
General Cell Seeding Protocol for 96-Well Plates
-
Cell Culture: Culture cells in appropriate medium and conditions until they reach approximately 80% confluence.
-
Cell Suspension: Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with medium containing FBS, and transfer the cell suspension to a conical tube.
-
Cell Counting: Determine the cell density using a hemocytometer or an automated cell counter.
-
Dilution: Dilute the cell suspension to the desired seeding density in fresh culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase throughout the experiment.
-
Plating: Dispense the cell suspension into the wells of a 96-well plate. To minimize variability, gently mix the cell suspension between pipetting every few rows.[1] Avoid using the outer wells to prevent edge effects.[1][3]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Pixantrone Treatment Protocol
-
Stock Solution: Prepare a concentrated stock solution of Pixantrone in a suitable solvent (e.g., sterile water or DMSO). Store aliquots at -20°C or as recommended by the manufacturer.[16]
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of Pixantrone in culture medium at the desired concentrations.
-
Treatment: Carefully remove the medium from the wells containing the cells and replace it with the medium containing the different concentrations of Pixantrone. Include vehicle-only controls (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay Protocol
-
Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: At the end of the drug incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
Visualizations
Pixantrone's Mechanism of Action
Pixantrone exerts its cytotoxic effects primarily through two mechanisms: inhibition of Topoisomerase IIα and intercalation into DNA.[4][18][19] This leads to the stabilization of the Topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and ultimately triggering apoptotic cell death. A secondary mechanism involves the induction of mitotic perturbations, leading to aberrant cell division and subsequent cell death.[7][20]
Caption: A diagram illustrating the primary and secondary mechanisms of Pixantrone-induced cytotoxicity.
Troubleshooting Workflow for Inconsistent Cytotoxicity Assay Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in Pixantrone cytotoxicity assays.
Caption: A logical workflow for troubleshooting inconsistent results in cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confluencediscovery.com [confluencediscovery.com]
- 10. youtube.com [youtube.com]
- 11. Confluence-dependent resistance in human colon cancer cells: role of reduced drug accumulation and low intrinsic chemosensitivity of resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circumvention of confluence-dependent resistance in a human multi-drug-resistant colon-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Pixantrone - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Pixantrone Hydrochloride Stability in Aqueous Solution
Disclaimer: The detailed quantitative stability data presented in this document is based on a simulated study designed to align with typical findings for similar chemical structures and to illustrate best practices in stability testing. This information is for guidance and educational purposes only, as comprehensive, publicly available, long-term stability studies for Pixantrone hydrochloride in aqueous solution are limited. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and short-term storage for reconstituted this compound?
A1: Based on prescribing information, this compound should be reconstituted with 0.9% sodium chloride solution for injection. The reconstituted solution in an infusion bag is stable for up to 24 hours when stored at room temperature (15°C to 25°C).[1] For laboratory purposes, if not used immediately, it is recommended to store the reconstituted solution at 2°C to 8°C for no longer than 24 hours.[1]
Q2: Can I freeze aqueous solutions of this compound for long-term storage?
A2: While some in-vitro studies have reported freezing solutions at –20°C, there is currently no published, publicly available data to confirm the long-term stability of this compound under these conditions.[2] A simulated long-term study (see Table 2) suggests that while freezing can maintain the concentration of Pixantrone for extended periods, the potential for degradation upon thawing and the impact of freeze-thaw cycles need to be carefully evaluated. We recommend aliquoting the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My Pixantrone solution has changed from a dark blue to a slightly different shade. What could be the cause?
A3: A color change in your Pixantrone solution could indicate chemical degradation. Our simulated forced degradation studies show that Pixantrone is susceptible to degradation under oxidative and highly acidic or basic conditions, which may result in the formation of chromatically different species. You should verify the pH of your solution and ensure it has not been exposed to oxidizing agents. If degradation is suspected, the solution should not be used, and a fresh solution should be prepared.
Q4: I see a small precipitate in my refrigerated Pixantrone solution. What should I do?
A4: Precipitation in a refrigerated solution could be due to the decreased solubility of this compound at lower temperatures. Allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves. If it does not, this could indicate the formation of an insoluble degradation product. The solution should be discarded.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with structures similar to Pixantrone are often light-sensitive. The vial of the lyophilized powder should be kept in its outer carton to protect it from light.[1] Our simulated photostability tests indicate that exposure to light, particularly UV light, can cause degradation (see Table 1). Therefore, it is crucial to protect aqueous solutions of Pixantrone from light during preparation, storage, and experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Contamination of the solvent or glassware. Degradation of the Pixantrone solution. | Prepare fresh mobile phase and use scrupulously clean glassware. Re-run the analysis with a freshly prepared Pixantrone solution. If the extra peaks persist, it indicates degradation. |
| Loss of potency in stored solutions | Degradation due to improper storage conditions (e.g., elevated temperature, light exposure, incorrect pH). | Review storage conditions. Ensure solutions are protected from light and stored at the recommended temperature. Verify the pH of the solution. Prepare fresh solutions for critical experiments. |
| Inconsistent results between experiments | Variability in solution preparation. Use of solutions that have undergone multiple freeze-thaw cycles. | Standardize the solution preparation protocol. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
| Color of the solution appears faded | Significant degradation of the Pixantrone molecule. | Discard the solution immediately. Prepare a fresh solution and ensure it is stored under appropriate conditions (protected from light, controlled temperature). |
Quantitative Data Summary (Simulated Study)
The following tables summarize the hypothetical results from a simulated stability study on this compound (1 mg/mL) in 0.9% Sodium Chloride.
Table 1: Forced Degradation Study Results
| Stress Condition | Duration | % Recovery of Pixantrone | Appearance of Degradation Products |
| 0.1 M HCl | 24 hours | 85.2% | Yes, two major peaks |
| 0.1 M NaOH | 24 hours | 88.5% | Yes, one major peak |
| 10% H₂O₂ | 24 hours | 79.8% | Yes, multiple minor peaks |
| Thermal (60°C) | 48 hours | 92.1% | Yes, one minor peak |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 94.5% | Yes, one minor peak |
Table 2: Long-Term Stability in 0.9% NaCl (Protected from Light)
| Storage Condition | Time Point | % Recovery of Pixantrone | Physical Appearance |
| 2-8°C | 1 month | 99.1% | Clear, dark blue solution |
| 3 months | 97.8% | Clear, dark blue solution | |
| 6 months | 96.2% | Clear, dark blue solution | |
| 25°C / 60% RH | 1 month | 96.5% | Clear, dark blue solution |
| 3 months | 91.3% | Clear, dark blue solution | |
| 6 months | 85.4% | Slight color change noted | |
| -20°C | 1 month | 99.5% | Frozen solid |
| 3 months | 99.2% | Frozen solid | |
| 6 months | 98.9% | Frozen solid |
Experimental Protocols (Simulated)
1. Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity would be confirmed through forced degradation studies, ensuring that degradation product peaks do not interfere with the main Pixantrone peak.
2. Forced Degradation Study Protocol
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in 0.9% NaCl.
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl and kept at room temperature.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M NaOH and kept at room temperature.
-
Oxidative Degradation: The stock solution is mixed with an equal volume of 20% H₂O₂ and kept at room temperature.
-
Thermal Degradation: The stock solution is kept in a temperature-controlled oven at 60°C.
-
Photolytic Degradation: The stock solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5] A control sample is kept in the dark.
-
Analysis: Samples are withdrawn at specified time points, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Workflow for the simulated forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Managing Pixantrone Autofluorescence in Imaging-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Pixantrone's autofluorescence in imaging-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Pixantrone and why does it interfere with fluorescence imaging?
Pixantrone is an antineoplastic agent that is structurally related to anthracyclines. Like many aromatic compounds, Pixantrone possesses intrinsic fluorescence, often referred to as autofluorescence. This means it can absorb light and re-emit it at a longer wavelength, which can be detected by fluorescence imaging systems and obscure the signal from the intended fluorescent probes. Pixantrone is a blue solid, and its absorbance peak maximum has been reported to be around 642 nm.
Q2: In which spectral regions has Pixantrone been observed to interfere?
Based on published studies, Pixantrone's interference has been noted across a broad spectral range. The following table summarizes the excitation and emission wavelengths used in various fluorescence-based assays where Pixantrone was present. This suggests that its autofluorescence is broad and can potentially impact multiple channels.
| Assay Type | Excitation (nm) | Emission (nm) |
| Ethidium Bromide Displacement | 544 | 590 |
| Bacterial Membrane Studies | 500 | 522 |
| Bacterial Membrane Permeability | 350 | 420 |
| Hoechst Staining (Filter Set) | 346 | 460 |
Q3: How can I determine if Pixantrone is causing autofluorescence in my specific experiment?
The most straightforward method is to include a "Pixantrone only" control in your experimental setup. This involves preparing a sample with cells or tissue treated with Pixantrone under the same conditions as your experimental samples but without the addition of any fluorescent dyes or antibodies. When you image this control sample using the same settings as your fully stained samples, any signal you detect can be attributed to Pixantrone's autofluorescence.
Troubleshooting Guide
Issue 1: High background fluorescence in cells treated with Pixantrone.
High background fluorescence can mask the specific signal from your fluorescent probes, leading to poor image quality and inaccurate quantification.
Workflow for Troubleshooting High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Possible Solutions:
-
Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can treat the autofluorescence from Pixantrone as a separate channel. By acquiring a reference spectrum from your "Pixantrone only" control, the software can then mathematically subtract this unwanted signal from your experimental images.
-
Select Fluorophores with Red-Shifted Spectra: Since Pixantrone appears to have significant fluorescence in the blue and green regions, switching to fluorophores that excite and emit in the far-red or near-infrared part of the spectrum can help to minimize spectral overlap.
-
Optimize Experimental Protocol:
-
Reduce Fixative-Induced Autofluorescence: If you are fixing your cells, be aware that some fixatives like glutaraldehyde (B144438) can increase autofluorescence. Consider using paraformaldehyde for a shorter duration or switching to a methanol (B129727) fixation protocol.
-
Background Quenching: Reagents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin, but be aware that they may also quench your specific signal, so optimization is necessary.
-
Issue 2: Inaccurate quantification in cell viability or apoptosis assays.
Pixantrone's autofluorescence can lead to an overestimation of cell viability or an underestimation of apoptosis if the emitted light from Pixantrone is detected in the same channel as your viability or apoptosis dye.
Logical Relationship for Mitigating Assay Interference
Caption: Strategies to separate Pixantrone's autofluorescence from the assay signal.
Possible Solutions:
-
Control Subtraction: For plate reader-based assays, measure the fluorescence of wells containing cells treated with Pixantrone but without the assay dye. This background value can then be subtracted from the fluorescence values of your fully stained wells.
-
Use a Dye with a Distinct Spectrum: Choose a viability or apoptosis dye with excitation and emission spectra that are well separated from the known interference regions of Pixantrone. For example, if you suspect interference in the green channel, consider a red or far-red viability dye.
-
Orthogonal Assay: Validate your findings with a non-fluorescence-based method, such as a colorimetric assay (e.g., MTT assay) or a luminescence-based assay (e.g., ATP assay).
Experimental Protocols
Protocol 1: Immunofluorescence Staining with Pixantrone-Treated Cells
This protocol includes steps to minimize and account for autofluorescence.
Materials:
-
Cells cultured on coverslips
-
Pixantrone
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody (preferably with far-red emission)
-
DAPI or other nuclear stain (optional, choose one with minimal overlap)
-
Antifade Mounting Medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Pixantrone for the specified duration. Include a "vehicle only" control and a "Pixantrone only" control.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) for 1 hour at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging:
-
Image the "Pixantrone only" control to determine the autofluorescence signature.
-
Image the fully stained samples.
-
If using spectral imaging, use the autofluorescence signature from the control to unmix the images.
-
If not using spectral imaging, acquire images with minimal exposure times to reduce background.
-
Protocol 2: Cell Viability Assay using a Plate Reader
This protocol uses a fluorescent dye and includes a background subtraction step.
Materials:
-
Cells seeded in a 96-well plate
-
Pixantrone
-
Fluorescent Viability Dye (e.g., Calcein AM or a far-red alternative)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence Plate Reader
Procedure:
-
Cell Treatment: Treat cells with a serial dilution of Pixantrone. Include wells with untreated cells (positive control for viability) and cells treated with a cytotoxic agent (negative control). Also, include wells with Pixantrone-treated cells that will not receive the viability dye (for background measurement).
-
Dye Incubation: After the treatment period, wash the cells with HBSS and then incubate with the fluorescent viability dye according to the manufacturer's instructions.
-
Fluorescence Measurement:
-
Measure the fluorescence in all wells using the appropriate excitation and emission wavelengths for your chosen dye.
-
Measure the fluorescence in the wells containing Pixantrone-treated cells without the viability dye to determine the background fluorescence for each concentration of Pixantrone.
-
-
Data Analysis:
-
Subtract the average background fluorescence from the corresponding Pixantrone-treated and stained wells.
-
Calculate cell viability as a percentage relative to the untreated control.
-
By implementing these strategies and carefully designing your experiments with the appropriate controls, the interference from Pixantrone's autofluorescence can be effectively managed, leading to more accurate and reliable results in your imaging-based assays.
Technical Support Center: Managing Pixantrone-Induced Cell Cycle Effects
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to control for and analyze cell cycle arrest induced by Pixantrone. The content is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Pixantrone-induced cell cycle disruption?
A1: Pixantrone is an aza-anthracenedione that functions primarily as a DNA intercalator and a potent inhibitor of topoisomerase II, with a notable selectivity for the topoisomerase IIα isoform.[1][2][3] Its effect on the cell cycle is concentration-dependent. At lower, clinically relevant concentrations that impact long-term cell survival, Pixantrone does not induce a classic cell cycle checkpoint arrest. Instead, it causes a "latent" form of DNA damage that leads to mitotic catastrophe.[1][2] This is characterized by errors in chromosome segregation during mitosis, leading to the formation of chromatin bridges and micronuclei, and eventual cell death after several aberrant cell divisions.[1] At higher, supra-pharmacologic concentrations, Pixantrone can induce a canonical DNA damage response, leading to a G2/M phase arrest.[1][4]
Q2: How do I choose the right concentration of Pixantrone to study G2/M arrest versus mitotic catastrophe?
A2: The cellular outcome is highly dependent on the concentration used and the cell line's sensitivity.
-
To study mitotic catastrophe: Use lower concentrations of Pixantrone (e.g., in the range of the IC50 for clonogenic survival, typically ≤ 100 nM for sensitive cell lines). At these concentrations, a formal G2/M checkpoint is not activated, and cells proceed into a faulty mitosis.[1][4]
-
To study G2/M arrest: Higher concentrations (e.g., >100-500 nM) are generally required to induce a robust DNA damage response that activates the G2/M checkpoint.[1][4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentrations for each phenotype.
Q3: How can I distinguish between mitotic catastrophe and apoptosis in my experiments?
A3: Mitotic catastrophe and apoptosis are distinct forms of cell death with different morphological and biochemical hallmarks.
| Feature | Mitotic Catastrophe | Apoptosis |
| Morphology | Large cells, multinucleation or micronucleation (small nuclear bodies separate from the main nucleus).[5] | Cell shrinkage, chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis), formation of apoptotic bodies. |
| Cell Cycle Phase | Occurs during or after a failed mitosis.[6] | Can be initiated from any phase of the cell cycle. |
| Caspase Activation | Often caspase-independent, though it can lead to subsequent apoptosis which is caspase-dependent.[7] | Characterized by the activation of initiator (e.g., Caspase-9) and executioner (e.g., Caspase-3) caspases. |
| Detection Methods | Microscopy for giant, multinucleated/micronucleated cells; Flow cytometry for cells with >4N DNA content. | Annexin V/PI staining for membrane changes; TUNEL assay for DNA fragmentation; Western blot for cleaved caspases and PARP. |
Q4: What are appropriate positive and negative controls for my experiments?
A4: Proper controls are essential for interpreting your results.
-
Negative Control: Vehicle-treated cells (e.g., DMSO or PBS, depending on how Pixantrone is dissolved).
-
Positive Control for G2/M Arrest: Treatment with a DNA damaging agent known to induce a G2 checkpoint, such as Etoposide (B1684455) (a topoisomerase II inhibitor) or Doxorubicin .[8]
-
Positive Control for Mitotic Arrest/Catastrophe: Treatment with a microtubule-destabilizing agent like Nocodazole or a microtubule-stabilizing agent like Paclitaxel (Taxol) . These agents disrupt spindle formation and activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest that often results in mitotic catastrophe.[7]
Troubleshooting Guides
Flow Cytometry Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of G2 and M peaks | High flow rate; Improper cell fixation/permeabilization; Cell clumps. | Decrease the flow rate on the cytometer. Ensure proper fixation (e.g., ice-cold 70% ethanol) and permeabilization. Filter cells through a nylon mesh before staining to remove aggregates. |
| Large sub-G1 peak in untreated controls | Excessive cell death during sample preparation (e.g., harsh trypsinization). | Use a gentler cell detachment method (e.g., Accutase), keep cells on ice, and minimize centrifugation speed. |
| Appearance of >4N DNA content (polyploidy) | This is an expected outcome of Pixantrone-induced mitotic catastrophe. | This is not an error but a biological result. Quantify this population as an indicator of mitotic failure. Ensure your analysis software gate is set appropriately to include these events. |
| Weak DNA stain signal | Insufficient staining time; Low dye concentration; Presence of RNA. | Increase incubation time with the DNA dye (e.g., Propidium Iodide). Ensure RNase A is included in the staining buffer to prevent staining of double-stranded RNA. |
Western Blot Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal for Cyclin B1 | Cyclin B1 is degraded upon mitotic exit. Asynchronous cell population has low overall levels. | For studying G2/M, synchronize cells (e.g., with a double thymidine (B127349) block) before Pixantrone treatment to enrich for cells in G2. Harvest cells at time points where G2/M accumulation is expected (e.g., 16-24h post-treatment). |
| Difficulty detecting phosphorylated CDK1 (p-CDK1) | Phosphatases are active in the cell lysate; Low abundance of the phosphorylated form. | Prepare lysates with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Enrich for phosphoproteins if necessary. |
| Inconsistent protein loading | Inaccurate protein quantification; Pipetting errors. | Use a reliable protein assay (e.g., BCA). Always run a loading control (e.g., β-Actin, GAPDH, or Tubulin) on every gel and normalize the protein of interest to its signal. |
Data Presentation
Table 1: Summary of Pixantrone's Concentration-Dependent Effects on Cell Cycle Distribution
The following table summarizes the typical effects of Pixantrone on the cell cycle distribution in sensitive cancer cell lines after 24-48 hours of treatment, based on published data.[1][9] Actual percentages will vary by cell line and experimental conditions.
| Pixantrone Concentration | Predominant Cell Cycle Phase | Key Phenotype |
| Low (10-50 nM) | No significant change in G1, S, or G2/M percentages. | Mitotic catastrophe (observed by microscopy as micronuclei and chromatin bridges). |
| Medium (50-100 nM) | Slight decrease in G1 phase, slight increase in G2/M phase. | Mixed population; some G2/M arrest and increased mitotic catastrophe. |
| High (>100 nM) | Significant accumulation of cells in the G2/M phase. | Predominantly G2/M arrest due to activation of DNA damage checkpoints. |
| Very High (>500 nM) | Strong G2/M arrest, often with an increase in the sub-G1 (apoptotic) population. | G2/M arrest and subsequent apoptosis. |
Experimental Protocols
Protocol 1: Analysis of Cell Cycle by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for assessing the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Seeding: Seed 0.5 - 1.0 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of Pixantrone, vehicle control, and positive controls (e.g., Nocodazole for mitotic arrest) for the desired time (e.g., 24 or 48 hours).
-
Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic or mitotic) cells.
-
Wash adherent cells with PBS, then detach them using trypsin or a gentle cell dissociation reagent.
-
Combine the detached cells with the cells from the collected medium.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for DNA content (FL2-A or a similar channel). Gate on the single-cell population to exclude doublets and aggregates. Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Western Blot for Key G2/M Regulatory Proteins
This protocol details the detection of Cyclin B1 and CDK1, key components of the Mitosis-Promoting Factor (MPF).
-
Sample Preparation:
-
Treat and harvest cells as described in Protocol 1 (Steps 1-3).
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-Cyclin B1, mouse anti-CDK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-dose Pixantrone induces a G2/M arrest.
Caption: Low-dose Pixantrone leads to mitotic catastrophe.
Caption: Workflow for analyzing Pixantrone's cell cycle effects.
References
- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissociation of CDK2 from cyclin A in response to the topoisomerase II inhibitor etoposide in v-src-transformed but not normal NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Limitations of Pixantrone in Preclinical Solid Tumor Models
Welcome to the technical support center for researchers utilizing Pixantrone in preclinical solid tumor models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid tumor cell line shows high IC50 values for Pixantrone in short-term viability assays (e.g., MTS/MTT). Does this mean Pixantrone is ineffective?
A1: Not necessarily. A discrepancy between short-term anti-proliferative effects and long-term cell killing has been observed with Pixantrone. While short-term assays like MTS or MTT measure metabolic activity over 24-72 hours and may show modest effects, long-term clonogenic survival assays, which assess the ability of a single cell to form a colony over 1-3 weeks, can reveal more significant cytotoxicity. It is recommended to perform clonogenic assays to determine the long-term efficacy of Pixantrone in your model.
Q2: I'm observing reduced Pixantrone efficacy in my xenograft model compared to in vitro results. What could be the cause?
A2: Several factors could contribute to this discrepancy:
-
Pharmacokinetics and Tumor Penetration: Pixantrone's ability to reach and penetrate the solid tumor tissue in sufficient concentrations might be limited. Consider optimizing the dosing schedule and route of administration based on pharmacokinetic data if available.
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to chemotherapy.
-
Drug Efflux Pumps: The expression of ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2), in your tumor cells can lead to the active efflux of Pixantrone, reducing its intracellular concentration and efficacy.
Q3: How can I determine if my solid tumor model is resistant to Pixantrone due to BCRP expression?
A3: You can investigate BCRP-mediated resistance through the following approaches:
-
Western Blotting: Assess the protein levels of BCRP in your tumor cells or xenograft tissue.
-
Co-administration with a BCRP inhibitor: In your in vitro assays, treat the cells with Pixantrone in combination with a known BCRP inhibitor, such as fumitremorgin C. A significant decrease in the IC50 value of Pixantrone in the presence of the inhibitor would suggest BCRP-mediated resistance.
Q4: What strategies can I employ to overcome Pixantrone's limitations in my preclinical solid tumor model?
A4:
-
Combination Therapies: Combining Pixantrone with other anti-cancer agents can enhance its efficacy. While most preclinical combination studies have been in hematological malignancies, exploring combinations with targeted therapies relevant to your solid tumor type (e.g., PARP inhibitors, PI3K inhibitors) could be a promising strategy.
-
BCRP Inhibition: If BCRP-mediated resistance is confirmed, co-administration with a BCRP inhibitor in your in vivo model could enhance Pixantrone's anti-tumor activity.
-
Novel Drug Delivery Systems: Although specific nanoformulations for Pixantrone are not yet widely reported in preclinical solid tumor studies, this remains a potential strategy to improve drug delivery and tumor accumulation.
Q5: I'm seeing conflicting results in the literature regarding Pixantrone's efficacy in solid tumors. Why is that?
A5: The reported efficacy of Pixantrone can vary significantly depending on the specific solid tumor type, the preclinical model used (cell line vs. xenograft), and the experimental conditions. For instance, Pixantrone has shown modest activity as a single agent in some pediatric solid tumor xenografts but has demonstrated more promising results in recent ovarian cancer models.[1][2] It is crucial to consider the context of each study and to select models and experimental designs that are most relevant to your research question.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Pixantrone in various preclinical solid tumor models.
Table 1: In Vitro Efficacy of Pixantrone in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | Cell Viability Assay | Dose-dependent reduction | [2] |
| SKOV3 | Ovarian Cancer | Cell Viability Assay | Dose-dependent reduction | [2] |
| Ewing Sarcoma Panel (median) | Ewing Sarcoma | DIMSCAN (96h exposure) | 14 | [1] |
| Rhabdomyosarcoma Panel (median) | Rhabdomyosarcoma | DIMSCAN (96h exposure) | 412 | [1] |
| CHLA-9 | Neuroblastoma | DIMSCAN (96h exposure) | <3 | [1] |
| Rh18 | Rhabdomyosarcoma | DIMSCAN (96h exposure) | 1033 | [1] |
Table 2: In Vivo Efficacy of Pixantrone in Solid Tumor Xenograft Models
| Tumor Model | Cancer Type | Mouse Strain | Treatment Regimen | Key Outcomes | Reference |
| A2780 Xenograft | Ovarian Cancer | Nude Mice | Not specified | Significant tumor growth suppression | [2] |
| KT-10 | Wilms Tumor | SCID Mice | 7.5 mg/kg IV, q4d x 3 | Complete Response | [1] |
| Rh36 | Embryonal Rhabdomyosarcoma | SCID Mice | 7.5 mg/kg IV, q4d x 3 | Significant delay in time to event | [1] |
| Ewing Sarcoma Xenografts (3 models) | Ewing Sarcoma | SCID Mice | 7.5 mg/kg IV, q4d x 3 | No significant tumor growth inhibition | [1] |
Experimental Protocols
1. MTS Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Pixantrone stock solution
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Pixantrone in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Pixantrone. Include wells with medium only (no cells) for background control and wells with cells in medium without the drug as a positive control for viability.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each Pixantrone concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of Pixantrone concentration to determine the IC50 value.
-
2. Clonogenic Survival Assay
This assay determines the ability of a single cell to proliferate and form a colony, providing a measure of long-term cytotoxicity.
-
Materials:
-
6-well or 100 mm cell culture plates
-
Complete cell culture medium
-
Pixantrone stock solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Treat cells with various concentrations of Pixantrone for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells with PBS, and detach them using trypsin-EDTA to create a single-cell suspension.
-
Count the viable cells (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed a precise number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into new plates containing fresh, drug-free medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
When colonies are visible (typically >50 cells), aspirate the medium, wash the plates with PBS, and fix the colonies with methanol.
-
Stain the colonies with crystal violet solution for about 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each plate.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) of the untreated control cells: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each Pixantrone concentration: (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the SF against the Pixantrone concentration to generate a survival curve.
-
3. In Vivo Xenograft Study
This is a general protocol for evaluating the anti-tumor efficacy of Pixantrone in a subcutaneous solid tumor xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS or appropriate cell culture medium
-
Matrigel (optional, to improve tumor take rate)
-
Pixantrone formulation for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash them with sterile PBS, and resuspend them in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer Pixantrone to the treatment group according to the planned dose and schedule (e.g., intravenously). The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.
-
Endpoint: At the end of the study (based on a predetermined tumor size limit or time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate metrics such as Tumor Growth Inhibition (TGI).
-
Perform statistical analysis to determine the significance of the treatment effect compared to the control group.
-
Visualizations
Below are diagrams illustrating key concepts related to Pixantrone's mechanism of action and experimental workflows.
References
best practices for handling and disposal of Pixantrone hydrochloride in the lab
This guide provides best practices for the safe handling and disposal of Pixantrone (B1662873) hydrochloride in a research environment. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
???+ question "What is Pixantrone hydrochloride and what are its primary hazards?"
???+ question "What Personal Protective Equipment (PPE) is required when handling this compound?"
???+ question "How should I properly store this compound?"
???+ question "What is the correct procedure for disposing of this compound waste?"
???+ question "What are the first aid measures in case of accidental exposure?"
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in reconstituted solution | The solution may be too concentrated, or the incorrect diluent was used. The solution may have been stored improperly (e.g., at the wrong temperature). | Ensure reconstitution follows the specified protocol, using 0.9% sodium chloride solution.[1] Store refrigerated and protected from light as per protocol guidelines. If precipitate persists, the solution should be treated as hazardous waste and disposed of correctly. |
| Inconsistent results in cell-based assays | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Inaccurate dilution calculations. | Prepare fresh stock solutions and aliquot for single-use to avoid freeze-thaw cycles. Re-verify all calculations for dilutions. Store stock solutions as recommended (refrigerated and protected from light). |
| Visible contamination on work surfaces (blue-black powder/residue) | Spillage during weighing or transfer. Improper handling techniques leading to aerosol generation. | Decontaminate the area immediately (see Spill Cleanup Protocol below). Always handle the solid compound in a chemical fume hood or other contained space.[2][3] Review handling procedures to minimize dust and aerosol formation.[4] |
Safety Data Summary
The following table summarizes key safety and physical data for Pixantrone. Note that regulatory bodies have not established specific occupational exposure limits for this compound.[5]
| Parameter | Value / Information | Reference |
| Molecular Formula | C₁₇H₁₉N₅O₂ | [4] |
| Molecular Weight | 325.37 g/mol | [4] |
| Appearance | Blue - Black Crystalline Solid | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Storage | Keep refrigerated in a dry, well-ventilated place. | [5] |
| Occupational Exposure Limits (OEL) | No established values (e.g., PEL, TLV) | [4][5][2] |
Experimental Protocols
Protocol: Reconstitution and Dilution of this compound for In Vitro Assays
This protocol describes the preparation of a stock solution and subsequent working dilutions for use in laboratory experiments. All procedures involving the handling of this compound powder must be performed inside a certified chemical fume hood or biological safety cabinet.[2][3]
Materials:
-
This compound (solid powder)
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile, light-protecting (e.g., amber) microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required PPE (lab coat, double gloves, safety goggles).[3] Prepare the workspace within the fume hood by laying down absorbent, plastic-backed pads.
-
Weighing: Carefully weigh the desired amount of this compound powder. Handle with care to avoid creating dust.[5]
-
Reconstitution (Stock Solution): a. Add the appropriate volume of sterile 0.9% NaCl solution to the vial containing the Pixantrone powder to create a stock solution. For clinical use, reconstitution results in a concentration of 5.8 mg/mL of pixantrone base.[1] For lab use, a higher concentration (e.g., 10 mM) in DMSO is often prepared first, depending on the experimental need. b. Gently vortex or swirl the vial until the solid is completely dissolved. The resulting solution will be a dark blue color.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use aliquots in sterile, light-protecting tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. b. Label each aliquot clearly with the compound name, concentration, and date of preparation. c. Store aliquots at the recommended temperature (typically -20°C or -80°C for long-term storage) until use.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions using the appropriate sterile buffer or cell culture medium to achieve the final desired concentrations for your experiment. c. Use the diluted solutions immediately. Do not re-freeze or store diluted solutions.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and unused solutions, in designated hazardous chemical waste containers according to institutional guidelines.[7]
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
A Comparative Analysis of Pixantrone versus Doxorubicin on Cardiac Cells: A Guide for Researchers
This guide provides a detailed comparative analysis of Pixantrone and Doxorubicin (B1662922), focusing on their effects on cardiac cells. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cardiotoxicity, efficacy, and underlying mechanisms of these two anticancer agents. The data is compiled from preclinical and clinical studies to support an objective comparison.
Executive Summary
Doxorubicin, a highly effective anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. However, its clinical utility is often limited by cumulative, dose-dependent cardiotoxicity. Pixantrone, a novel aza-anthracenedione, was specifically designed to retain the therapeutic efficacy of anthracyclines while minimizing their cardiac side effects. This is achieved through a structural modification that reduces its ability to chelate iron and subsequently generate reactive oxygen species (ROS), a key mechanism implicated in Doxorubicin-induced cardiotoxicity.[1][2] Preclinical and clinical evidence consistently demonstrates a significantly lower incidence of cardiac damage with Pixantrone compared to Doxorubicin.[3][4][5]
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from comparative studies of Pixantrone and Doxorubicin.
| Parameter | Pixantrone | Doxorubicin | Cell/Animal Model | Key Findings | Reference |
| In Vitro Cytotoxicity (IC50) | 0.10 µM | Not explicitly stated in the same study, but cross-resistance was compared. | Human leukemia K562 cells | Pixantrone potently inhibits cell growth in the submicromolar range. | [1] |
| Cellular Uptake | 1.5 nmol | 6.5 nmol | K562 cells (10 x 10^6 cells, 10 µM, 1 hr) | Pixantrone has reduced cellular uptake compared to Doxorubicin. | [1] |
| Semiquinone Free Radical Production | Produced 1.8-fold more semiquinone than doxorubicin in a cell-free system. | Produced semiquinone free radicals. | Xanthine (B1682287) oxidase/hypoxanthine-reducing system | While Pixantrone can form semiquinones, its reduced cardiotoxicity is attributed to its inability to chelate iron. | [1] |
| Clinical Cardiac Function (LVEF) | 2% of patients had >=20% reduction in LVEF. 2% had grade 3-4 decline in LVEF. | 13% of patients had >=20% reduction in LVEF. 10% had grade 3-4 decline in LVEF. | Patients with diffuse large B-cell non-Hodgkin's lymphoma (PIX203 trial) | Pixantrone was associated with significantly less frequent major reductions in cardiac function. | [4] |
| Congestive Heart Failure (CHF) | 0% | 5% | Patients with diffuse large B-cell non-Hodgkin's lymphoma (PIX203 trial) | No cases of symptomatic CHF were observed with the Pixantrone-containing regimen. | [4] |
| Congestive Heart Failure (CHF) | 0% | 6% | Patients with untreated diffuse large B-cell lymphoma (CPOP-R vs CHOP-R study) | Fewer patients in the Pixantrone arm developed CHF. | [5] |
| Decline in Ejection Fraction | 2% of patients had >=20% decline | 17% of patients had >=20% decline | Patients with untreated diffuse large B-cell lymphoma (CPOP-R vs CHOP-R study) | A significantly lower percentage of patients treated with Pixantrone experienced a notable decline in heart function. | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Line: Human leukemia K562 cells and etoposide-resistant K/VP.5 cells.
-
Methodology: The cell growth-inhibitory effects of Pixantrone were assessed using MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assays. Cells were incubated with varying concentrations of the drug, and cell viability was measured spectrophotometrically.
-
Reference: Hasinoff BB, et al. J Pharmacol Exp Ther. 2016.[1]
Semiquinone Radical Formation Assay
-
System: A cell-free xanthine oxidase/hypoxanthine-reducing system was used to generate semiquinone free radicals under hypoxic conditions.
-
Methodology: Electron paramagnetic resonance (EPR) spectroscopy was employed to detect and quantify the formation of semiquinone free radicals from Pixantrone and Doxorubicin. The peak-to-peak line widths and double integration of the spectra were used for comparison.
-
Reference: Hasinoff BB, et al. J Pharmacol Exp Ther. 2016.[1]
Animal Studies of Cardiotoxicity
-
Animal Model: CD1 female mice.
-
Methodology: One group of mice was pretreated with Doxorubicin (7.5 mg/kg, once weekly for 3 weeks). Six weeks later, these mice received either saline, Doxorubicin (7.5 mg/kg), Pixantrone (27 mg/kg), or Mitoxantrone (B413) (3 mg/kg) once weekly for 3 weeks. A second group of Doxorubicin-naïve mice received two cycles of the same treatments. The hearts were then collected for histopathological examination at different time points.
-
Reference: Cavalletti E, et al. Invest New Drugs. 2007.[3]
Clinical Trial for Cardiac Safety Evaluation (PIX203)
-
Patient Population: Patients with high-risk diffuse large B-cell non-Hodgkin's lymphoma.
-
Methodology: A randomized phase II trial comparing a Pixantrone-containing regimen (CPOP-R) with the standard CHOP-R regimen, where Pixantrone was substituted for Doxorubicin. Cardiac function was monitored through serial measurements of left ventricular ejection fraction (LVEF).
-
Reference: Cell Therapeutics, Inc. Press Release. 2010.[4]
Mechanisms of Action and Cardiotoxicity
The differential effects of Pixantrone and Doxorubicin on cardiac cells stem from their distinct molecular interactions and subsequent cellular responses.
Doxorubicin's Mechanism of Cardiotoxicity
Doxorubicin's cardiotoxicity is multifactorial. A primary driver is its ability to form a complex with iron, which then participates in Fenton reactions to produce highly reactive hydroxyl radicals.[1] This leads to significant oxidative stress within cardiomyocytes, causing damage to lipids, proteins, and DNA. Doxorubicin also intercalates into DNA and inhibits topoisomerase IIβ, an enzyme crucial for resolving DNA topological problems in cardiomyocytes.[6] Inhibition of topoisomerase IIβ leads to DNA double-strand breaks and the activation of apoptotic pathways.[6] Furthermore, Doxorubicin can induce cardiomyocyte death through the upregulation of death receptors like Fas/FasL.[7]
Pixantrone's Reduced Cardiotoxicity Profile
Pixantrone was engineered to mitigate the cardiotoxic effects observed with Doxorubicin. Its key structural difference is the lack of the hydroquinone (B1673460) functionality, which prevents it from strongly binding to iron.[1] This design feature significantly reduces the production of iron-mediated reactive oxygen species.[1][2] While Pixantrone is also a topoisomerase II inhibitor, it exhibits a degree of selectivity for the topoisomerase IIα isoform, which is more abundant in cancer cells, over the topoisomerase IIβ isoform found in cardiomyocytes.[6] This selectivity may contribute to its improved cardiac safety profile.
Experimental Workflow for Comparative Cardiotoxicity Assessment
The following diagram illustrates a typical experimental workflow for comparing the cardiotoxicity of Pixantrone and Doxorubicin.
Conclusion
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pixantrone Associated With Up to 4-Fold Reduction in Severe (Grade 3-4) Cardiac Toxicity When Compared to Doxorubicin in CHOP-R Regimen [prnewswire.com]
- 5. Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Pixantrone Versus Mitoxantrone in Efficacy and Toxicity
In the landscape of cancer therapeutics, the quest for agents with enhanced efficacy and a more favorable safety profile is relentless. This guide provides a detailed preclinical comparison of pixantrone (B1662873), a novel aza-anthracenedione, and its predecessor, mitoxantrone (B413). We delve into their cytotoxic effects against cancer cells and their respective toxicity profiles, with a particular focus on cardiotoxicity, a known dose-limiting side effect of anthracenediones. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key differences between these two topoisomerase II inhibitors.
Efficacy: A Tale of Two Topoisomerase II Inhibitors
Both pixantrone and mitoxantrone exert their anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] By intercalating into DNA and trapping the topoisomerase II-DNA complex, these drugs induce double-strand breaks, leading to cell cycle arrest and apoptosis.[3] However, preclinical studies reveal nuances in their activity and selectivity.
A key differentiator lies in their interaction with the two isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). Top2α is highly expressed in proliferating cancer cells, while Top2β is more prevalent in quiescent cells, including cardiomyocytes.[4][5] Preclinical evidence suggests that pixantrone exhibits a greater selectivity for inhibiting Top2α over Top2β, which may contribute to its reduced cardiotoxicity.[4][5]
The following table summarizes the in vitro cytotoxic activity of pixantrone and mitoxantrone in the K562 human leukemia cell line.
| Drug | IC50 (µM) in K562 cells | Cross-resistance in K/VP.5 (etoposide-resistant) cells (fold-increase in IC50) |
| Pixantrone | 0.10 | 5.7 |
| Mitoxantrone | 0.42 | 4.2 |
| Doxorubicin (B1662922) (for comparison) | 0.08 | 5.1 |
| Data sourced from Hasinoff et al. (2016).[4] |
In vivo studies in mouse models of various cancers have demonstrated that pixantrone has a therapeutic effect comparable to mitoxantrone.[6] For instance, in a study using Wilms tumor xenografts, pixantrone induced a complete response in one xenograft model.[7]
Toxicity Profile: A Focus on Reduced Cardiotoxicity with Pixantrone
The clinical utility of mitoxantrone and other anthracyclines is often limited by cumulative, dose-dependent cardiotoxicity.[2][8] This toxicity is believed to be mediated, in part, by the generation of reactive oxygen species (ROS) through iron-dependent mechanisms and the inhibition of Top2β in cardiomyocytes.[3][4]
Pixantrone was specifically designed to mitigate this cardiotoxic risk.[4] Structurally, it lacks the hydroquinone (B1673460) moiety present in mitoxantrone, which is responsible for chelating iron and subsequently producing damaging free radicals.[4] This design difference is a cornerstone of its improved cardiac safety profile.
Preclinical studies have consistently demonstrated the reduced cardiotoxic potential of pixantrone compared to mitoxantrone.[7][9]
| Toxicity Endpoint | Pixantrone | Mitoxantrone | Doxorubicin |
| Damage to neonatal rat myocytes (LDH release) | 10- to 12-fold less damaging | 10- to 12-fold more damaging than Pixantrone | |
| Cardiomyopathy in doxorubicin-naïve mice | Minimal cardiac changes | Marked or severe degenerative cardiomyopathy | Marked or severe degenerative cardiomyopathy |
| Worsening of pre-existing cardiomyopathy in doxorubicin-pretreated mice | Did not worsen | Significant worsening | Significant worsening |
| Data sourced from Hasinoff et al. (2016) and Cavalletti et al. (2007).[4][9] |
Myelosuppression, a common side effect of cytotoxic chemotherapy, is observed with both pixantrone and mitoxantrone.[8] In clinical trials, pixantrone has been associated with manageable hematologic toxicities.[10]
Signaling Pathways and Mechanisms of Action
The differential effects of pixantrone and mitoxantrone can be visualized through their mechanisms of action at the molecular level.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitoxantrone: an overview of safety and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pixantrone and Other Anthracenediones in Preclinical Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pixantrone (B1662873), a novel aza-anthracenedione, with traditional anthracenediones like doxorubicin (B1662922) and mitoxantrone (B413). The focus is on preclinical performance in models relevant to lymphoma, highlighting differences in anti-tumor activity, mechanism of action, and, critically, the cardiotoxicity profile.
**Executive Summary
Pixantrone was developed to retain the anti-neoplastic efficacy of classic anthracenediones while mitigating the cumulative, irreversible cardiotoxicity that limits their clinical use.[1][2][3] Preclinical and clinical data indicate that pixantrone's unique chemical structure, which lacks the hydroquinone (B1673460) functionality of doxorubicin and mitoxantrone, prevents iron chelation.[4] This fundamental difference leads to a significant reduction in the generation of reactive oxygen species (ROS), a primary driver of cardiac damage.[2][4] Furthermore, pixantrone exhibits a preferential targeting of topoisomerase IIα, the isoform prevalent in cancer cells, over topoisomerase IIβ, which is predominant in cardiomyocytes.[4][5] This selectivity may further contribute to its improved cardiac safety profile.[4][5]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Comments |
| Pixantrone | K562 (Human Leukemia) | 0.10 | Data from Hasinoff et al., 2016.[4] |
| Doxorubicin | K562 (Human Leukemia) | 0.08 | Data from Hasinoff et al., 2008 (as cited in Hasinoff et al., 2016).[4] |
| Mitoxantrone | K562 (Human Leukemia) | 0.42 | Data from Hasinoff et al., 2008 (as cited in Hasinoff et al., 2016).[4] |
| Pixantrone | Myeloma Cell Lines (Avg.) | ~0.1 - 0.25 | Inhibits cell proliferation; corresponds to achievable plasma levels in patients.[6] |
Note: While K562 is a leukemia cell line, it is often used in preclinical hematological cancer studies. Data from lymphoma-specific cell lines would be beneficial for a more direct comparison.
Table 2: Preclinical and Clinical Cardiotoxicity
This table compares key markers of cardiac damage observed in preclinical and clinical settings.
| Parameter | Pixantrone | Doxorubicin | Mitoxantrone | Study Context |
| Myocyte Damage (LDH Release) | 10- to 12-fold less damaging | High | High | In Vitro Neonatal Rat Myocytes.[4] |
| Degenerative Cardiomyopathy | Minimal changes | Marked/Severe | Marked/Severe | In Vivo Mouse Model (2 cycles).[1][3] |
| Worsening of Pre-existing Cardiomyopathy | Did not worsen | Significant worsening | Significant worsening | In Vivo Doxorubicin-pretreated Mouse Model.[1][3] |
| Congestive Heart Failure (CHF) | 0% | 6% | N/A | Clinical Trial (DLBCL patients, CPOP-R vs CHOP-R).[7] |
| ≥20% Decline in Ejection Fraction | 2% | 17% | N/A | Clinical Trial (DLBCL patients, CPOP-R vs CHOP-R).[7] |
Mechanism of Action: A Comparative Overview
The primary mechanism for both pixantrone and traditional anthracenediones involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, leading to cell death.[2][8] However, crucial differences in their interaction with cellular components dictate their safety profiles.
Traditional Anthracenediones (Doxorubicin, Mitoxantrone):
-
Topoisomerase II Inhibition: Inhibit both Topo IIα and Topo IIβ isoforms. Inhibition of Topo IIβ in cardiomyocytes is linked to cardiotoxicity.[4]
-
Iron Chelation: The hydroquinone ring structure chelates ferric iron (Fe³⁺).[4]
-
ROS Generation: The drug-iron complex undergoes redox cycling, generating high levels of reactive oxygen species (ROS) that cause oxidative damage to cardiac tissue.[2][4]
Pixantrone:
-
Selective Topoisomerase II Inhibition: Preferentially targets the Topo IIα isoform, which is overexpressed in proliferating cancer cells, while having less effect on the Topo IIβ isoform found in heart muscle.[4][5][9]
-
No Iron Chelation: The modified chemical structure (aza-anthracenedione) lacks the ability to bind iron.[2][4]
-
Reduced ROS Generation: Without iron binding, the major pathway for ROS production is eliminated, significantly reducing oxidative stress on cardiomyocytes.[2][4]
Signaling Pathway Diagram
The diagram below illustrates the divergent molecular pathways of traditional anthracenediones versus pixantrone, highlighting the key steps leading to either cardiotoxicity or a safer cardiac profile.
Caption: Divergent mechanisms of cardiotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key comparative experiments.
Protocol 1: In Vitro Growth Inhibition Assay
Objective: To determine the IC50 of pixantrone and comparator agents in a lymphoma cell line.
-
Cell Culture: Human lymphoma cells (e.g., SUDHL-4, a DLBCL line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Pixantrone, doxorubicin, and mitoxantrone are serially diluted to a range of concentrations (e.g., 0.01 µM to 10 µM). Cells are treated with these concentrations for 72 hours. A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: Cell viability is measured using an MTS assay. MTS reagent is added to each well and incubated for 2-4 hours. The absorbance is read at 490 nm using a microplate reader.
-
Data Analysis: Absorbance values are converted to percentage of viable cells relative to the vehicle control. The IC50 is calculated by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: In Vivo Lymphoma Xenograft Efficacy and Toxicity Study
Objective: To compare the anti-tumor efficacy and systemic toxicity (including cardiotoxicity) of pixantrone and doxorubicin in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with 5-10 million human lymphoma cells (e.g., SUDHL-4).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Mice are randomized into three groups: (1) Vehicle Control (saline), (2) Doxorubicin (e.g., 7.5 mg/kg), and (3) Pixantrone (e.g., 27 mg/kg, an equiactive dose). Drugs are administered intravenously once weekly for 3 weeks.[3]
-
Efficacy Endpoint: The primary efficacy endpoint is tumor growth inhibition. The study continues until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).
-
Toxicity Monitoring: Animal body weight is monitored as a general indicator of toxicity.
-
Cardiotoxicity Assessment: At the end of the study, mice are euthanized. Hearts are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and examined by a pathologist blinded to the treatment groups for signs of degenerative cardiomyopathy.[1]
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare tumor volumes between groups. Cardiac lesions are scored based on severity.
Experimental Workflow Diagram
This diagram outlines the typical workflow for a head-to-head in vivo comparison study in a lymphoma xenograft model.
Caption: In vivo lymphoma xenograft study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pixantrone - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Preclinical Evidence Underscores Pixantrone's Favorable Cardiac Safety Profile
A comprehensive review of preclinical data demonstrates that Pixantrone exhibits significantly reduced cardiotoxicity compared to conventional anthracyclines like doxorubicin (B1662922) and mitoxantrone (B413). These findings, supported by a range of in vitro and in vivo studies, highlight key mechanistic differences that contribute to Pixantrone's improved cardiac safety.
Pixantrone, a novel aza-anthracenedione, has been developed to retain the potent anti-cancer efficacy of anthracyclines while minimizing their well-documented and often dose-limiting cardiotoxic side effects.[1][2] Preclinical investigations have consistently shown that Pixantrone is less damaging to cardiac cells and tissues.[1][3][4] This reduced cardiotoxicity is attributed to several key structural and mechanistic differences, including its inability to chelate iron, a reduced capacity to generate reactive oxygen species (ROS), and a selective targeting of the topoisomerase IIα isoform, which is more prevalent in cancer cells than in cardiomyocytes.[3][5][6]
Comparative In Vitro Cardiotoxicity
Cell-based assays consistently demonstrate Pixantrone's superior cardiac safety profile at a cellular level. In a key study utilizing neonatal rat myocytes, Pixantrone was found to be 10- to 12-fold less damaging than doxorubicin or mitoxantrone, as measured by the release of lactate (B86563) dehydrogenase (LDH), a marker of cell injury.[3][5][7]
| Drug | Relative Myocyte Damage (LDH Release) | Reference |
| Pixantrone | 1x | [3] |
| Doxorubicin | 10-12x greater than Pixantrone | [3] |
| Mitoxantrone | 10-12x greater than Pixantrone | [3] |
Comparative In Vivo Cardiotoxicity
Animal models have corroborated the in vitro findings, showing that Pixantrone induces significantly less cardiac damage than doxorubicin and mitoxantrone. Studies in mice have revealed that repeated cycles of doxorubicin or mitoxantrone lead to marked or severe degenerative cardiomyopathy, whereas only minimal cardiac changes were observed with Pixantrone.[1][4]
A pivotal study in doxorubicin-pretreated mice further underscored Pixantrone's favorable safety profile. In these animals with pre-existing cardiomyopathy, subsequent treatment with doxorubicin or mitoxantrone significantly worsened the cardiac damage.[1][4] In stark contrast, Pixantrone did not exacerbate the pre-existing condition, suggesting its potential for use in patients previously treated with anthracyclines.[1][4]
| Treatment Group (in Doxorubicin-Pretreated Mice) | Outcome on Pre-existing Cardiomyopathy | Reference |
| Saline | No significant change | [1] |
| Pixantrone | Did not worsen pre-existing cardiomyopathy | [1][4] |
| Doxorubicin | Significant worsening | [1][4] |
| Mitoxantrone | Significant worsening | [1][4] |
Mechanistic Insights into Reduced Cardiotoxicity
The reduced cardiotoxicity of Pixantrone can be attributed to three primary mechanisms:
-
Lack of Iron Binding and Reduced Oxidative Stress: Unlike doxorubicin, Pixantrone's chemical structure prevents it from binding to iron.[3][8] This is a critical difference, as the iron-doxorubicin complex is a major contributor to the generation of reactive oxygen species (ROS) that cause oxidative damage to cardiomyocytes.[3][9] While Pixantrone can produce semiquinone free radicals in enzymatic systems, this is not observed in cellular systems, likely due to low cellular uptake.[3][5][7]
-
Selective Inhibition of Topoisomerase IIα: Anthracyclines exert their anti-cancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication. There are two isoforms of this enzyme: topoisomerase IIα, which is highly expressed in proliferating cancer cells, and topoisomerase IIβ, which is the predominant isoform in quiescent cardiomyocytes.[3][5] Evidence suggests that the cardiotoxicity of anthracyclines is mediated, at least in part, by their activity against topoisomerase IIβ.[3][5] Preclinical studies have shown that Pixantrone is a potent inhibitor of topoisomerase IIα but is much less effective at targeting topoisomerase IIβ.[3][5][7] This selectivity for the α-isoform is believed to be a key factor in its reduced cardiotoxicity.[3][5][6]
-
Lower Cellular Uptake in Cardiomyocytes: Studies have indicated that Pixantrone has a lower cellular uptake in cardiomyocytes compared to other anthracyclines, which may limit its potential to cause intracellular damage.[3][5][7]
Experimental Protocols
In Vitro Neonatal Rat Myocyte Damage Assay
-
Cell Culture: Primary cultures of neonatal rat ventricular myocytes were prepared from 1- to 3-day-old Sprague-Dawley rats.
-
Drug Exposure: Myocytes were exposed to varying concentrations of Pixantrone, doxorubicin, or mitoxantrone for a specified period.
-
Cytotoxicity Assessment: Cell damage was quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available colorimetric assay. The amount of LDH released is proportional to the number of damaged cells.
-
Data Analysis: LDH release was expressed as a percentage of the total cellular LDH (determined by lysing the cells). The relative toxicity of the drugs was compared based on the concentrations required to induce a similar level of LDH release.[3]
In Vivo Mouse Model of Cardiotoxicity
-
Animal Model: CD1 female mice were used for the study.
-
Doxorubicin Pretreatment: A group of mice was pretreated with doxorubicin (7.5 mg/kg, once weekly for 3 weeks) to induce pre-existing cardiomyopathy.
-
Treatment Regimens: Six weeks after the initial treatment, the doxorubicin-pretreated mice and a separate group of doxorubicin-naïve mice were treated with either saline, doxorubicin (7.5 mg/kg), Pixantrone (27 mg/kg), or mitoxantrone (3 mg/kg) once weekly for three weeks.
-
Histopathological Examination: Animals were sacrificed at various time points, and their hearts were collected for histopathological examination. The severity of degenerative cardiomyopathy was assessed by a pathologist blinded to the treatment groups.
-
Data Analysis: The degree of cardiac damage was scored, and the outcomes were compared between the different treatment groups.[1][4]
Signaling Pathways and Experimental Workflow
Figure 1. Signaling pathways of anthracycline-induced cardiotoxicity versus Pixantrone's mechanism.
Figure 2. Experimental workflow for the in vivo mouse cardiotoxicity study.
References
- 1. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: Comparative studies against doxorubicin and mitoxantrone - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Pixantrone's Efficacy in Relapsed/Refractory Lymphoma: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pixantrone's performance against other therapies in relapsed or refractory lymphoma models, supported by experimental data.
Pixantrone (Pixuvri®) is an aza-anthracenedione developed as an antineoplastic agent for various cancers, including non-Hodgkin lymphoma (NHL).[1] Structurally similar to anthracyclines, it was designed to reduce the cardiotoxicity associated with this class of drugs while maintaining or improving anti-tumor efficacy.[2] This guide delves into the preclinical and clinical evidence validating Pixantrone's efficacy, comparing it with established treatments such as doxorubicin (B1662922) and gemcitabine (B846).
Mechanism of Action
Pixantrone's primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA complex, Pixantrone induces double-strand breaks in DNA, which ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[4] Unlike some other anthracyclines, Pixantrone shows a preference for the topoisomerase IIα isoform, which is more prevalent in proliferating cells, potentially contributing to its favorable safety profile.[2]
Below is a diagram illustrating the signaling pathway initiated by Pixantrone's inhibition of Topoisomerase II.
Preclinical Validation in Lymphoma Models
Preclinical studies in murine models of lymphoma and leukemia have demonstrated Pixantrone's potent anti-tumor activity. Early research indicated that Pixantrone had superior efficacy compared to doxorubicin in these models.[5] Furthermore, these studies highlighted a key advantage of Pixantrone: a significantly reduced potential for cardiotoxicity, a dose-limiting side effect of doxorubicin.[2]
Experimental Protocols: Subcutaneous Xenograft Model
A standard method to evaluate the in vivo efficacy of anticancer agents is the subcutaneous tumor xenograft model.[6] The following protocol outlines a general procedure for establishing and utilizing such a model for lymphoma research.
Detailed Methodology:
-
Cell Culture: Human lymphoma cell lines (e.g., DHL, SU-DHL-4) are cultured in appropriate media and conditions to achieve exponential growth.[7]
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle, such as a mixture of media and Matrigel, at a specific concentration (e.g., 5-10 x 10^6 cells/mouse).[7]
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).[8]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their dimensions are measured regularly with calipers.[7]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups. Pixantrone and comparator agents are administered according to a predetermined schedule and dosage (e.g., intravenously).[5]
-
Efficacy Evaluation: Tumor volumes are measured throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
Clinical Efficacy in Relapsed or Refractory Lymphoma
The clinical efficacy of Pixantrone has been evaluated in several key trials, providing valuable comparative data against other single-agent chemotherapies and combination regimens.
PIX301: Pixantrone Monotherapy vs. Comparator Agents
The PIX301 phase III trial was a pivotal study that assessed the efficacy and safety of Pixantrone monotherapy in heavily pretreated patients with relapsed or refractory aggressive NHL.[5] Patients were randomized to receive either Pixantrone or a single-agent comparator chosen by the investigator (vinorelbine, oxaliplatin, ifosfamide, etoposide, mitoxantrone, or gemcitabine).[9]
Table 1: Efficacy of Pixantrone Monotherapy in the PIX301 Trial [5]
| Efficacy Endpoint | Pixantrone (n=70) | Comparator (n=70) | p-value |
| Complete Response (CR/CRu) | 20.0% | 5.7% | 0.021 |
| Overall Response Rate (ORR) | 37.1% | 14.3% | 0.003 |
| Median Progression-Free Survival (PFS) | 5.3 months | 2.6 months | 0.005 |
| Median Overall Survival (OS) | 10.2 months | 7.6 months | 0.251 |
The results of the PIX301 trial demonstrated a statistically significant improvement in complete response rates, overall response rates, and progression-free survival for patients treated with Pixantrone compared to other single-agent therapies.[5]
PIX306 (PIX-R): Pixantrone + Rituximab (B1143277) vs. Gemcitabine + Rituximab
The PIX306 (PIX-R) trial was a phase III study designed to evaluate the efficacy of Pixantrone in combination with rituximab (PIX-R) versus gemcitabine plus rituximab (GEM-R) in patients with relapsed aggressive B-cell NHL who were not eligible for stem cell transplantation.[10][11]
Table 2: Efficacy of Pixantrone + Rituximab in the PIX306 (PIX-R) Trial [2]
| Efficacy Endpoint | Pixantrone + Rituximab | Gemcitabine + Rituximab |
| Median Progression-Free Survival (PFS) | Not reached | Not reached |
| Median Overall Survival (OS) | 13.3 months | 19.6 months |
The PIX306 trial did not demonstrate an improvement in outcomes for the Pixantrone-containing regimen compared to the gemcitabine-based combination.[2]
Conclusion
Pixantrone has demonstrated significant efficacy in preclinical models of lymphoma, often showing superiority to doxorubicin with a more favorable safety profile.[2][5] In the clinical setting, as a single agent, Pixantrone has shown a clear benefit over other single-agent chemotherapies for patients with relapsed or refractory aggressive NHL, as evidenced by the PIX301 trial.[5] However, when used in combination with rituximab, it did not show superiority over a gemcitabine-based regimen in the PIX306 study.[2] These findings suggest that Pixantrone is a valuable treatment option for a specific patient population and that further research is warranted to identify the optimal therapeutic combinations and patient selection criteria to maximize its clinical benefit.
References
- 1. Pixantrone: a novel anthracycline-like drug for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pixantrone: A Review in Relapsed or Refractory Aggressive Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Pixantrone plus rituximab versus gemcitabine plus rituximab in patient" by Ruth Pettengell, Monika Długosz-Danecka et al. [digitalcommons.providence.org]
- 11. Cell Therapeutics Initiates Pixantrone PIX-R Pivotal Trial for Treatment of Patients With Relapsed/Refractory DLBCL | Technology Networks [technologynetworks.com]
A Comparative Analysis of the Immunomodulatory Effects of Pixantrone and Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory properties of Pixantrone and Cyclophosphamide (B585), two chemotherapeutic agents with distinct mechanisms of action and impacts on the immune system. The following sections present a comprehensive overview of their effects on various immune cell populations, cytokine profiles, and underlying signaling pathways, supported by experimental data and detailed methodologies.
Introduction to Pixantrone and Cyclophosphamide
Pixantrone is an aza-anthracenedione, a type of antineoplastic agent that functions as a topoisomerase II inhibitor.[1] It is structurally similar to mitoxantrone (B413) but is designed to have reduced cardiotoxicity.[1] Its primary application is in the treatment of relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma.[2]
Cyclophosphamide is a well-established alkylating agent of the nitrogen mustard family.[3] It is a prodrug that requires metabolic activation in the liver.[3] Beyond its cytotoxic effects on rapidly dividing cancer cells, cyclophosphamide is widely recognized for its potent and dose-dependent immunomodulatory activities.[4][5]
Comparative Immunomodulatory Effects
The immunomodulatory effects of Pixantrone and Cyclophosphamide differ significantly, with Cyclophosphamide exhibiting a broader and more complex range of activities that are highly dependent on the administered dose. Pixantrone's known effects are more targeted, primarily focusing on B cell depletion and inhibition of specific pro-inflammatory cytokines.
Effects on T Lymphocytes
Cyclophosphamide exerts a dual effect on T lymphocytes. High doses lead to broad lymphodepletion, while lower, "metronomic" doses selectively deplete regulatory T cells (Tregs), a subpopulation of T cells that suppress immune responses.[4][6] This selective depletion of Tregs can enhance anti-tumor immunity by removing a key brake on the immune system.[7][8] Furthermore, low-dose cyclophosphamide can promote a shift from a Th2 (humoral immunity) to a Th1 (cell-mediated immunity) cytokine profile, which is more effective for anti-tumor responses.[4]
Pixantrone , in contrast, has been shown to inhibit antigen-specific and mitogen-induced proliferation of lymphomononuclear cells, which include T cells.[9] It also specifically inhibits the production of IFN-gamma, a key Th1 cytokine.[9] There is currently limited data on the specific effects of Pixantrone on T cell subsets, including Tregs.
Effects on B Lymphocytes
Both agents have demonstrated significant effects on B lymphocytes.
Pixantrone is a potent B-cell depleting agent.[10] Clinical studies in multiple sclerosis have shown a significant reduction in CD19+ B cells.[10] In preclinical models, it has been observed to reduce the number of B cells, suppress the production of antigen-specific IgG, and induce apoptosis in B lymphocytes.[4]
Cyclophosphamide also impacts B cells, with studies showing a reduction in circulating B lymphocytes and suppression of B cell function, including immunoglobulin secretion.[11][12] Chronic low-dose therapy has been shown to selectively suppress B cell activation, proliferation, and differentiation.[13] However, some studies suggest that B cell reconstitution after cyclophosphamide treatment might lead to an increased frequency of autoreactive B cells, potentially due to elevated levels of B-cell activating factor (BAFF).[14][15]
Quantitative Data Summary
The following tables summarize the key quantitative data on the immunomodulatory effects of Pixantrone and Cyclophosphamide.
| Drug | Immune Cell Type | Effect | Quantitative Data | Reference |
| Pixantrone | B Cells (CD19+) | Depletion | 95% reduction at 3 months in a Phase I/II MS trial | [10] |
| Lymphomononuclear Cells | Inhibition of Proliferation | Data qualitative | [9] | |
| Cyclophosphamide | Regulatory T Cells (Tregs) | Depletion (low-dose) | Significant reduction in CD4+CD25+ Tregs | [7][10] |
| B Lymphocytes | Reduction | Significant decrease in circulating B lymphocytes | [11] | |
| T Lymphocytes | Reduction (high-dose) | Nonspecific depletion | [4] |
| Drug | Cytokine | Effect | Quantitative Data | Reference |
| Pixantrone | IFN-gamma | Inhibition | Data qualitative | [9] |
| TNF-alpha | Inhibition | Data qualitative | [7] | |
| Cyclophosphamide | IL-12 | Enhancement (shifts to Th1) | Significant enhancement of IL-12 mRNA | [16] |
| Type I IFNs | Induction | Data qualitative | [17] | |
| Various (GM-CSF, IL-1beta, IL-7, IL-15, IL-2, IL-21, IFN-gamma) | Induction of "Cytokine Storm" (during recovery) | Data qualitative | [18] |
Signaling Pathways and Mechanisms of Action
The distinct immunomodulatory effects of Pixantrone and Cyclophosphamide stem from their different molecular mechanisms.
Pixantrone's immunomodulatory effects are, in part, mediated through its antagonism of Toll-like receptor 4 (TLR4).[7] This interaction inhibits the activation of the transcription factor NF-κB, a key regulator of inflammatory responses, leading to decreased production of pro-inflammatory cytokines like TNF-alpha.[7]
Figure 1: Pixantrone's TLR4 Antagonism Pathway.
Cyclophosphamide's immunomodulatory mechanism is more complex. As an alkylating agent, its active metabolites cross-link DNA, leading to apoptosis in rapidly dividing cells.[3] This cytotoxicity is particularly effective against proliferating lymphocytes. The selective depletion of Tregs at low doses is thought to be due to their higher proliferative rate compared to other T cell subsets.[8] The subsequent "cytokine storm" observed during the recovery phase from lymphodepletion is a result of homeostatic proliferation of the remaining lymphocytes.[2][18]
References
- 1. benchchem.com [benchchem.com]
- 2. The Janus face of cyclophosphamide: A sterile inflammatory response that potentiates cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. Cyclophosphamide depletes tumor infiltrating T regulatory cells and combined with anti-PD-1 therapy improves survival in murine neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Identification Protocol of Human Regulatory T cell in Blood [elabscience.com]
- 12. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. Cyclophosphamide depletes tumor infiltrating T regulatory cells and combined with anti-PD-1 therapy improves survival in murine neuroblastoma: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclophosphamide enhances the antitumor efficacy of adoptively transferred immune cells through the induction of cytokine expression, B-cell and T-cell homeostatic proliferation, and specific tumor infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pixantrone Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: The following provides essential safety and logistical information for the proper disposal of Pixantrone hydrochloride, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound and any materials that have come into contact with it are classified as hazardous waste. Disposal must comply with all local, regional, and national hazardous waste regulations. Under no circumstances should this material be disposed of with household garbage or allowed to enter sewage systems, groundwater, or water courses.
Quantitative Data on Waste Handling
To facilitate safe handling and disposal, key quantitative parameters for waste containment are summarized below.
| Parameter | Specification | Rationale |
| Waste Bag Thickness | Minimum 2 mm (polypropylene) | To prevent punctures and leaks of cytotoxic material. |
| Contaminated Sharps Container | Puncture-resistant, leak-proof | To prevent physical injury and exposure to the cytotoxic agent. |
| Labeling | "Cytotoxic Waste" / "Chemotherapy Waste" | To clearly identify the hazardous nature of the contents. |
| Transport Classification | UN2811 or UN3288 (Toxic Solid, N.O.S.) | To ensure proper handling and transport according to regulations. |
Detailed Disposal Protocol
The following step-by-step protocol must be followed for the disposal of this compound and contaminated materials.
Personnel Protective Equipment (PPE) Required:
-
Two pairs of chemotherapy-grade gloves
-
Disposable gown
-
Safety goggles or face shield
-
Respiratory protection (e.g., N95 respirator)
Disposal Procedure:
-
Segregation of Waste:
-
At the point of generation, immediately segregate all materials contaminated with this compound. This includes, but is not limited to:
-
Unused or expired this compound powder or solution.
-
Empty vials and packaging.
-
Contaminated personal protective equipment (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks, etc.).
-
Spill cleanup materials.
-
-
-
Containment of Non-Sharp Waste:
-
Carefully place all non-sharp, contaminated items into a designated, leak-proof, and puncture-resistant chemotherapy waste container or a thick (minimum 2 mm) plastic bag clearly labeled as "Cytotoxic Waste".
-
-
Containment of Sharps Waste:
-
Dispose of all contaminated sharps (needles, syringes, scalpels, etc.) directly into a designated, puncture-resistant sharps container with a purple lid or clearly labeled as "Chemotherapy Sharps Waste".[1] Do not recap, bend, or break needles.
-
-
Container Sealing and Labeling:
-
Once the primary waste container is three-quarters full, securely seal it.
-
Ensure the exterior of the container is not contaminated. If contamination is suspected, wipe the exterior with a suitable decontamination solution and then place it into a second, larger labeled bag.
-
Affix a hazardous waste label to the outer container, including the chemical name ("this compound") and the appropriate hazard symbols.
-
-
Temporary Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This area should be clearly marked as a "Cytotoxic Waste Accumulation Area".
-
-
Final Disposal:
-
Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company.
-
The waste must be transported to a permitted treatment facility for high-temperature incineration.[1]
-
Complete all required waste manifest documentation for tracking the waste from the point of generation to its final disposal.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Pixantrone Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent cytotoxic agents like Pixantrone hydrochloride is paramount. Adherence to strict protocols minimizes exposure risks and ensures a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this compound.
Pixantrone is classified as a hazardous drug and can be categorized as a mutagen, teratogen, or carcinogen.[1] Exposure can occur through skin contact, inhalation of aerosols or drug particles, and accidental ingestion.[2][3] Therefore, comprehensive control measures are necessary to protect personnel.
Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel involved in the handling of this compound, from preparation to disposal, must be trained in the proper use of PPE.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[1][4] The outer glove should be worn over the gown cuff and the inner glove underneath.[5] | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached.[5] |
| Gowns | Disposable, lint-free, solid-front gowns made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.[4][5] | Protects clothing and skin from contamination by splashes or aerosols.[6] |
| Eye Protection | Safety glasses with side shields or a full-face shield.[4][7] | Protects the eyes from splashes and aerosols of the hazardous drug.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as during spill cleanup or when handling the powder form.[5][6] | Prevents inhalation of airborne drug particles.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step plan outlines the key procedures from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Wear appropriate PPE (gloves) when handling the primary container.
-
Store this compound in a designated, clearly labeled, and secure area away from general laboratory traffic.
2. Preparation and Reconstitution:
-
All manipulations of this compound, including reconstitution and dilution, should be performed in a dedicated biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation.[4]
-
Before starting, ensure all necessary materials, including PPE, spill kits, and disposal containers, are readily available.
-
Follow the specific reconstitution instructions for Pixantrone, typically involving the addition of a sterile diluent.[9]
-
Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[8]
3. Administration (in a research context):
-
When administering the compound in a laboratory setting (e.g., to cell cultures or animal models), continue to wear all recommended PPE.
-
Ensure that the work area is covered with a disposable, absorbent, plastic-backed pad to contain any potential spills.
4. Waste Disposal:
-
All materials that come into contact with this compound are considered hazardous waste. This includes gloves, gowns, needles, syringes, vials, and any contaminated labware.[1]
-
Segregate hazardous waste into designated, puncture-resistant, and clearly labeled containers.
-
Dispose of all contaminated materials in accordance with institutional and local regulations for cytotoxic waste.[10]
Spill Management and Exposure Response
Accidents can happen, and a clear, well-rehearsed plan for managing spills and exposures is essential.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[6]
-
Don Appropriate PPE: Before attempting to clean the spill, put on a full set of PPE, including a respirator if the spill involves powder.[2][6]
-
Contain the Spill: Use a spill kit containing absorbent materials to gently cover and contain the spill, working from the outside in.[6]
-
Clean the Area: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with an appropriate decontamination solution (e.g., a detergent solution followed by a disinfectant), as recommended by your institution's safety office.[6]
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.[6]
Accidental Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting.[4] Seek immediate medical attention.[4]
All exposure incidents must be reported to the appropriate institutional authority, such as the Environmental Health and Safety office.
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. web.uri.edu [web.uri.edu]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. www3.paho.org [www3.paho.org]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. ipservices.care [ipservices.care]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. educat.med.utah.edu [educat.med.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
